Palbinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,8R,9R,10S,14S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKLFLISZCITK-PPAUHQMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C(C(=O)C(=O)[C@]43C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139954-00-0 | |
| Record name | (3β,5α)-3,17-Dihydroxy-4,4,8,14-tetramethyl-18-norandrosta-11,13(17)-diene-15,16-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139954-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PALBINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXG6F287LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Biology of Palbinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbinone, a naturally occurring terpenoid, has garnered significant interest within the scientific community for its potent and diverse biological activities. Isolated from the roots of Paeonia albiflora and also found in Paeonia suffruticosa, this small molecule has demonstrated notable effects on key cellular signaling pathways implicated in inflammation, metabolic regulation, and cytoprotection. This technical guide provides a comprehensive overview of the chemical structure of this compound, its primary molecular targets, and its influence on the Nrf2/HO-1 and AMPK signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this promising compound.
Chemical Structure and Properties
This compound is classified as a triterpenoid, a large and diverse class of organic compounds derived from isoprene.[1] Its chemical identity is well-defined, and its structure has been elucidated using 2D NMR techniques.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀O₄ | [1][3] |
| Molecular Weight | 358.48 g/mol | [3] |
| CAS Number | 139954-00-0 | [1][3] |
| Appearance | Orange powder | [1] |
| SMILES Notation | C[C@]12CC--INVALID-LINK--C(=O)[C@]43C)O)C)(C)C)O | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
(Data sourced from multiple chemical suppliers and databases)
Primary Molecular Target: 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
This compound is a highly potent inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in the metabolism of steroid hormones.
Table 2: Inhibitory Activity of this compound against 3α-HSD
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 46 nM | Rat liver cytosol | [4] |
Experimental Protocol: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
The inhibitory activity of this compound against 3α-HSD was determined using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.
-
Enzyme Source: Cytosolic fraction from rat liver.
-
Substrate: 5α-dihydrotestosterone (DHT).
-
Cofactor: NADPH.
-
Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
The reaction mixture containing the enzyme, substrate, cofactor, and varying concentrations of this compound is prepared.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Modulation of the Nrf2/HO-1 Signaling Pathway
This compound has been shown to induce the expression of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Signaling Pathway Diagram
Experimental Protocols
-
Cell Line: Human hepatoma (HepG2) cells.
-
Treatment: Cells are treated with various concentrations of this compound for specified time periods.
-
Lysate Preparation:
-
For whole-cell lysates, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytosolic fractions, a nuclear extraction kit is used according to the manufacturer's instructions.
-
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes are blocked with 5% non-fat milk or BSA in TBST.
-
Incubation with primary antibodies against HO-1, Nrf2, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Line: HepG2 cells stably or transiently transfected with a luciferase reporter construct containing the antioxidant response element (ARE) promoter.
-
Treatment: Transfected cells are treated with this compound.
-
Assay: Luciferase activity is measured using a luminometer according to the manufacturer's protocol. Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase).
Regulation of the AMPK Signaling Pathway and Glucose Metabolism
This compound has been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to increased glucose uptake and glycogen (B147801) synthesis.[3]
Signaling Pathway Diagram
Experimental Protocols
-
Cell Line: Insulin-resistant human HepG2 cells.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Procedure: The protocol is similar to the Western blot described in section 3.2.1, using primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.
-
Cell Line: Insulin-resistant human HepG2 cells.
-
Reagent: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.
-
Procedure:
-
Cells are seeded in a multi-well plate and grown to confluency.
-
Cells are pre-treated with this compound for a specified duration.
-
The medium is replaced with a glucose-free medium containing 2-NBDG.
-
After incubation, the cells are washed with PBS to remove extracellular 2-NBDG.
-
The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorescence plate reader or flow cytometer.
-
-
Cell Line: Insulin-resistant human HepG2 cells.
-
Procedure:
-
Cells are treated with this compound in the presence of high glucose.
-
Cellular glycogen content is measured using a commercial glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
-
Summary and Future Directions
This compound is a compelling natural product with well-defined biological activities. Its potent inhibition of 3α-HSD and its ability to modulate the Nrf2/HO-1 and AMPK signaling pathways highlight its therapeutic potential in a range of diseases, including inflammatory conditions, metabolic disorders, and diseases associated with oxidative stress. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to further explore the pharmacological properties of this compound and to develop novel therapeutic strategies based on its molecular mechanisms of action. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and structure-activity relationship analyses to optimize the therapeutic potential of this promising molecule.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Palbinone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbinone, a novel terpenoid, has emerged as a compound of significant interest within the scientific community. Initially isolated from the roots of Paeonia albiflora, it has demonstrated potent and diverse biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its study, and a summary of its known biological effects, with a focus on the underlying signaling pathways. All quantitative data is presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams.
Discovery and Natural Sources
This compound was first discovered and isolated from the roots of Peonia albiflora[1]. Subsequent research has also identified it as a constituent of Moutan Cortex, the root bark of Paeonia suffruticosa[2][3]. It is classified as a terpenoid, a large and diverse class of naturally occurring organic compounds.
Isolation and Characterization
The structure of this compound was elucidated using 2D NMR techniques, including 1H-1H COSY, 1H-13C COSY, and HMBC experiments[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₅ | |
| Molecular Weight | 388.46 g/mol | |
| Compound Type | Terpenoid | [1] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and metabolic regulatory effects.
Inhibition of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
A key discovery was the potent inhibitory activity of this compound on the NADPH-linked 3α-hydroxysteroid dehydrogenase (3α-HSD) from rat liver cytosol[1]. This enzyme is involved in the metabolism of steroid hormones.
Table 2: Inhibitory Activity of this compound against 3α-HSD
| Parameter | Value | Reference |
| IC₅₀ | 46 nM |
Anti-inflammatory and Antioxidant Effects
This compound has demonstrated significant anti-inflammatory and antioxidant properties. It has been shown to protect hepatic cells by up-regulating the expression of Heme Oxygenase-1 (HO-1), a key antioxidant enzyme[3]. This induction of HO-1 is mediated through the activation of the Nrf2 signaling pathway[3].
Regulation of Glucose Metabolism
In insulin-resistant human HepG2 cells, this compound and other triterpenes isolated from Moutan Cortex have been shown to stimulate glucose uptake and glycogen (B147801) synthesis. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This compound treatment leads to the phosphorylation of AMPK and its downstream target, ACC[2].
Signaling Pathways
The biological effects of this compound are mediated through its interaction with several key signaling pathways:
-
AMPK Pathway: this compound activates AMPK, leading to enhanced glucose uptake and glycogen synthesis[2].
-
Nrf2/HO-1 Pathway: this compound induces the expression of the antioxidant enzyme HO-1 through the activation of the Nrf2 transcription factor[3].
-
PI3K/Akt and ERK1/2 Pathways: The this compound-mediated induction of HO-1 expression has been shown to involve the PI3K/Akt and ERK1/2 signaling pathways[3].
Below are diagrams illustrating the known signaling pathways influenced by this compound.
Caption: this compound activates the AMPK signaling pathway.
Caption: this compound induces HO-1 expression via Nrf2.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to study the biological activities of this compound.
Isolation and Characterization
-
Plant Material: Dried roots of Paeonia albiflora or root bark of Paeonia suffruticosa (Moutan Cortex).
-
Extraction: Maceration or Soxhlet extraction with organic solvents of increasing polarity.
-
Fractionation and Purification: Column chromatography on silica (B1680970) gel is a key step for the purification of this compound[3].
-
Structure Elucidation: A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectroscopy is used to determine the chemical structure.
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
-
Enzyme Source: Cytosolic fraction from rat liver, prepared by homogenization and ultracentrifugation[1][4].
-
Assay Principle: The assay measures the inhibition of the NADPH-dependent reduction of a substrate by 3α-HSD. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: Typically contains buffer (e.g., phosphate (B84403) buffer), NADPH, the enzyme preparation, and the substrate. The reaction is initiated by the addition of the substrate.
-
Inhibition Studies: Various concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate to determine the IC₅₀ value.
Cell-Based Assays
-
Cell Culture: Human hepatoma HepG2 cells are commonly used to study the effects of this compound on glucose metabolism[2]. Human monocytic cell lines (e.g., THP-1) can be used to investigate its anti-inflammatory effects.
-
Glucose Uptake Assay in HepG2 Cells:
-
Induce insulin (B600854) resistance in HepG2 cells by treatment with high glucose or palmitic acid.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Measure glucose uptake using a fluorescently labeled glucose analog (e.g., 2-NBDG) and quantify the fluorescence using a microplate reader or flow cytometry.
-
-
AMPK Activation Assay:
-
Treat HepG2 cells with this compound.
-
Lyse the cells and perform Western blot analysis to detect the phosphorylation of AMPK (at Thr172) and its downstream target ACC (at Ser79) using phospho-specific antibodies.
-
-
Inhibition of IL-1β Production in Human Monocytes:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages, or use a monocytic cell line.
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.
-
Measure the concentration of IL-1β in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Nrf2/HO-1 Pathway Activation:
-
Treat cells (e.g., HepG2) with this compound.
-
For Nrf2 activation, analyze the nuclear translocation of Nrf2 by Western blotting of nuclear extracts or by immunofluorescence microscopy.
-
For HO-1 induction, measure HO-1 protein levels by Western blot or HO-1 mRNA levels by RT-qPCR.
-
-
PI3K/Akt and ERK1/2 Pathway Analysis:
-
Treat cells with this compound for various time points.
-
Perform Western blot analysis on whole-cell lysates to detect the phosphorylation status of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) using phospho-specific antibodies.
-
Below is a generalized workflow for investigating the cellular effects of this compound.
Caption: General workflow for cell-based assays of this compound.
Conclusion and Future Directions
This compound is a promising natural product with well-defined biological activities, particularly in the areas of metabolic regulation and inflammation. Its potent inhibition of 3α-HSD and its ability to modulate key signaling pathways such as AMPK, Nrf2, PI3K/Akt, and ERK1/2 highlight its therapeutic potential.
Future research should focus on:
-
Developing and optimizing a standardized protocol for the large-scale isolation of this compound from its natural sources or through chemical synthesis.
-
Conducting comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.
-
Elucidating the detailed molecular interactions between this compound and its protein targets to further understand its mechanism of action.
-
Exploring the structure-activity relationship of this compound derivatives to identify analogs with improved potency and selectivity.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this compound.
References
- 1. This compound, a novel terpenoid from Paeonia albiflora; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and properties of a 3 alpha-hydroxysteroid dehydrogenase of rat liver cytosol and its inhibition by anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Palbinone: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbinone, a terpenoid isolated from Paeonia species, has demonstrated a range of biological activities in vitro, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently understood in vitro mechanisms of action of this compound. It details its effects on key signaling pathways involved in metabolism, inflammation, and fibrosis. This document summarizes available quantitative data, provides detailed experimental protocols for the cited assays, and includes visualizations of the signaling pathways to facilitate a deeper understanding of this compound's molecular interactions. While research has illuminated several of its activities, this guide also highlights areas where further investigation is warranted, such as its direct effects on the cell cycle, apoptosis in cancer cells, and its receptor binding profile, providing a roadmap for future studies.
Introduction to this compound
This compound is a novel terpenoid that has been isolated from the roots of plants belonging to the Paeonia genus.[1] Structurally distinct, it has been the subject of several in vitro studies to elucidate its pharmacological properties. These investigations have revealed its potential as a modulator of various cellular processes, suggesting its therapeutic potential in a range of pathological conditions. This guide focuses on the molecular mechanisms underlying these effects as observed in controlled laboratory settings.
Core Mechanisms of Action
This compound's in vitro activities are multifaceted, primarily revolving around enzyme inhibition and modulation of critical cellular signaling pathways.
Enzyme Inhibition: 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
This compound has been identified as a potent inhibitor of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-linked 3α-hydroxysteroid dehydrogenase (3α-HSD) from rat liver cytosol.[1] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.
Quantitative Data: 3α-HSD Inhibition
| Parameter | Value | Cell/System | Reference |
| Inhibition | Strong inhibitory activity | Rat liver cytosol | [1] |
| Ki | Not Reported | - | |
| IC50 | Not Reported | - |
Experimental Protocol: 3α-HSD Inhibition Assay
A detailed protocol for assessing the 3α-HSD inhibitory activity of this compound can be adapted from studies on other natural compounds.[2]
-
Enzyme Preparation: Prepare a cytosolic fraction from rat liver tissue homogenates by centrifugation.
-
Assay Buffer: Use a potassium phosphate buffer (pH 7.4) containing NADPH as a cofactor.
-
Substrate: Utilize a suitable substrate for 3α-HSD, such as 5α-dihydrotestosterone (5α-DHT).
-
Reaction Initiation: Mix the enzyme preparation, NADPH, and various concentrations of this compound in the assay buffer. Initiate the reaction by adding the substrate.
-
Detection: Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the inhibitory constants (Ki and IC50) by plotting the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots).
Metabolic Regulation: AMPK Signaling Pathway
This compound has been shown to stimulate glucose uptake and glycogen (B147801) synthesis in insulin-resistant human HepG2 cells through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] This pathway is a central regulator of cellular energy homeostasis.
Signaling Pathway Diagram: AMPK Activation
Caption: this compound activates AMPK, leading to downstream effects on glucose metabolism.
Quantitative Data: AMPK Pathway Activation
| Effect | Observation | Cell Line | Reference |
| AMPK Phosphorylation | Increased | HepG2 | [3] |
| ACC Phosphorylation | Increased | HepG2 | [3] |
| GSK-3β Phosphorylation | Increased | HepG2 | [3] |
| Glucose Uptake | Increased (dose-dependent) | HepG2 | [3] |
| Glycogen Synthesis | Enhanced (dose-dependent) | HepG2 | [3] |
Experimental Protocol: Western Blot for AMPK Phosphorylation
A standard Western blot protocol can be used to assess the phosphorylation status of AMPK and its downstream targets.[4][5][6][7]
-
Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Protocol: Glucose Uptake Assay (2-NBDG)
The uptake of the fluorescent glucose analog 2-NBDG can be measured to assess glucose transport.[8][9][10][11][12]
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate.
-
Induction of Insulin (B600854) Resistance (Optional): Treat cells with high glucose and/or insulin to induce an insulin-resistant state.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Glucose Starvation: Incubate cells in glucose-free medium for a short period.
-
2-NBDG Incubation: Add 2-NBDG to the cells and incubate for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells with cold PBS and measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm).
Anti-Inflammatory and Anti-Fibrotic Activity
This compound exhibits anti-inflammatory and anti-fibrotic properties by modulating the NF-κB and YAP signaling pathways, respectively.
This compound exerts anti-inflammatory effects by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway, which leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and caspase-1.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: this compound inhibits the NF-κB pathway, reducing inflammatory cytokine release.
Quantitative Data: Anti-inflammatory Effects
| Effect | Observation | Cell/System | Reference |
| IL-1β Release | Reduced | Inflammatory cell model (LPS/nigericin induced) | |
| Caspase-1 Release | Reduced | Inflammatory cell model (LPS/nigericin induced) | |
| IC50 (NF-κB Inhibition) | Not Reported | - |
Experimental Protocol: NF-κB Reporter Assay
A luciferase reporter assay is a common method to quantify NF-κB activation.[13][14][15][16][17]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
This compound Treatment: Treat the transfected cells with different concentrations of this compound.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
This compound has been shown to inhibit the proliferation and activation of hepatic stellate cells (HSCs), key events in the development of liver fibrosis. This effect is mediated by the downregulation of Yes-associated protein (YAP), a transcriptional co-activator in the Hippo pathway.
Signaling Pathway Diagram: YAP Inhibition in Fibrosis
Caption: this compound inhibits TGF-β1-induced fibrosis by downregulating YAP expression.
Quantitative Data: Anti-fibrotic Effects
| Effect | IC50 (nmol·L⁻¹) | Cell Line | Reference |
| Inhibition of Proliferation | 375.11 ± 55.45 | LX-2 (human HSCs) | |
| Inhibition of Proliferation | 260.27 ± 36.81 | HSC-T6 (rat HSCs) |
| Gene Expression (Dose-dependent Inhibition) | Observation | Cell Line | Reference |
| COL1A1 | Decreased | TGF-β1-activated HSCs | |
| TGF-β1 | Decreased | TGF-β1-activated HSCs | |
| α-SMA | Decreased | TGF-β1-activated HSCs | |
| TIMP1 | Decreased | TGF-β1-activated HSCs |
Experimental Protocol: TGF-β1-Induced Fibrosis Model
This in vitro model is used to study the anti-fibrotic effects of compounds.[18][19][20][21][22][23][24][25][26]
-
Cell Culture: Culture hepatic stellate cells (e.g., LX-2 or HSC-T6).
-
Induction of Fibrosis: Treat the cells with transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic phenotype, characterized by increased proliferation and expression of fibrotic markers.
-
This compound Treatment: Co-treat the cells with TGF-β1 and various concentrations of this compound.
-
Analysis of Fibrotic Markers:
-
qRT-PCR: Measure the mRNA levels of fibrosis-related genes (COL1A1, α-SMA, TIMP1).
-
Western Blot: Analyze the protein expression of α-SMA and other fibrotic markers.
-
Immunofluorescence: Visualize the expression and localization of proteins like α-SMA.[27]
-
Antioxidant Effects: Nrf2/HO-1 Pathway
This compound has been reported to protect hepatic cells by upregulating the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. This induction is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11]
Signaling Pathway Diagram: Nrf2/HO-1 Activation
Caption: this compound promotes the Nrf2-mediated expression of the antioxidant enzyme HO-1.
Experimental Protocol: Nrf2/ARE Reporter Assay
This assay measures the activation of the Nrf2 pathway.[28][29][30][31]
-
Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
This compound Treatment: Treat the cells with various concentrations of this compound.
-
Luciferase Assay: After a suitable incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.
Areas for Future In Vitro Investigation
While the mechanisms outlined above are supported by existing literature, several key areas of this compound's in vitro activity remain unexplored. The following sections propose experimental frameworks to investigate these potential effects.
Cytotoxicity and Antiproliferative Effects in Cancer Cells
There is currently a lack of published data on the direct cytotoxic or antiproliferative effects of this compound on cancer cell lines.
Proposed Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][32][33][34]
-
Cell Seeding: Seed various cancer cell lines (e.g., MCF-7, HeLa, HepG2) in 96-well plates.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic potency of this compound.
Effects on Cell Cycle Progression
The impact of this compound on the cell cycle of cancer cells has not been reported.
Proposed Experimental Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[14][15][16][17][18]
-
Cell Treatment: Treat a selected cancer cell line with this compound at its IC50 concentration (if determined) for various time points.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A to degrade RNA, and then stain the DNA with propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Induction of Apoptosis
Whether this compound can induce programmed cell death (apoptosis) in cancer cells is an important area for investigation.
Proposed Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
Annexin V staining is a common method for detecting early-stage apoptosis.[13][19][21][35]
-
Cell Treatment: Treat cancer cells with this compound at various concentrations.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Receptor Binding Profile
The direct molecular targets and receptor binding profile of this compound are currently unknown.
Proposed Experimental Approach: Receptorome Screening
A broad screening against a panel of known receptors can help identify potential direct binding partners of this compound.
-
Assay Platform: Utilize a commercially available receptor screening service that employs radioligand binding assays or other high-throughput binding technologies.
-
Target Panel: Screen this compound against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.
-
Binding Affinity Determination: For any identified "hits," perform follow-up concentration-response assays to determine the binding affinity (Ki or Kd).
Conclusion
This compound demonstrates a compelling profile of in vitro bioactivities, including enzyme inhibition and modulation of key signaling pathways related to metabolism, inflammation, and fibrosis. The provided experimental protocols offer a robust framework for the validation and further exploration of these mechanisms. The significant gaps in our understanding of this compound's effects on cancer cell proliferation, cell cycle, and apoptosis, as well as its direct molecular targets, represent exciting avenues for future research. A deeper investigation into these areas will be crucial in fully elucidating the therapeutic potential of this promising natural compound.
References
- 1. This compound, a novel terpenoid from Paeonia albiflora; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) activity of human lung microsomes by genistein, daidzein, coumestrol and C(18)-, C(19)- and C(21)-hydroxysteroids and ketosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. ZD6474 attenuates TGF-β1-induced fibrosis in human Tenon fibroblasts and inhibits neovascularization via AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pazopanib attenuated bleomycin-induced pulmonary fibrosis via suppressing TGF-β1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 30. Generation of a stable antioxidant response element-driven reporter gene cell line and its use to show redox-dependent activation of nrf2 by cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. signosisinc.com [signosisinc.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. merckmillipore.com [merckmillipore.com]
- 34. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 35. static.igem.org [static.igem.org]
In-Depth Technical Guide to the Pharmacological Properties of Palbinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palbinone, a naturally occurring terpenoid, has demonstrated a range of pharmacological activities with potential therapeutic implications. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, and metabolic regulatory effects. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the further investigation and potential clinical application of this compound. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling pathways modulated by this compound.
Core Pharmacological Activities
This compound's pharmacological profile is characterized by three primary areas of activity: inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD), anti-inflammatory and antioxidant effects through modulation of the NLRP3 inflammasome and Nrf2 pathways, and regulation of glucose metabolism via the AMPK signaling cascade.
Inhibition of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
This compound is a potent inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in the metabolism of steroids and prostaglandins (B1171923) and involved in various physiological and pathological processes.
Table 1: Inhibitory Activity of this compound against 3α-HSD
| Target Enzyme | Inhibitory Concentration (IC50) | Source |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 46 nM[1] | Roots of Paeonia albiflora Pallas[1] |
Anti-inflammatory and Antioxidant Properties
This compound exhibits significant anti-inflammatory and antioxidant effects, primarily through the inhibition of the NLRP3 inflammasome and the activation of the Nrf2 antioxidant response pathway. These activities have been demonstrated in a preclinical model of diabetic retinopathy.
Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers in STZ-Induced Diabetic Retinopathy in Rats
| Marker | Effect of this compound Treatment (20 mg/kg/bw for 42 days) |
| Pro-inflammatory Cytokines | |
| Interleukin-1β (IL-1β) | Considerably reduced production[2] |
| Interleukin-18 (IL-18) | Considerably reduced production[2] |
| Antioxidant Enzymes | |
| Superoxide Dismutase (SOD) | Improved activity[2] |
| Catalase (CAT) | Improved activity |
| Glutathione Peroxidase (GPx) | Improved activity |
| NLRP3 Inflammasome Components | |
| NLRP3 | Expression eliminated by this compound interference |
| Cleaved-caspase-1 | Expression eliminated by this compound interference |
| Apoptosis-associated speck-like protein containing CARD (ASC) | Expression eliminated by this compound interference |
| Nrf2 Pathway Components | |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Improved accumulation |
| Heme oxygenase-1 (HO-1) | Enhanced expression |
Metabolic Regulation: Anti-diabetic Effects
This compound has been shown to possess anti-diabetic properties by stimulating glucose uptake and glycogen (B147801) synthesis in insulin-resistant human liver cancer cells (HepG2). This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.
Table 3: Effects of this compound on Glucose Metabolism in Insulin-Resistant HepG2 Cells
| Process | Effect of this compound Treatment |
| Signaling Pathway Activation | |
| AMP-activated protein kinase (AMPK) phosphorylation | Stimulated |
| Acetyl-CoA carboxylase (ACC) phosphorylation | Stimulated |
| Glycogen synthase kinase 3 beta (GSK-3β) phosphorylation | Stimulated |
| Metabolic Outcomes | |
| Glucose Uptake | Increased |
| Glycogen Synthesis | Enhanced |
Signaling Pathways Modulated by this compound
The pharmacological effects of this compound are underpinned by its ability to modulate key cellular signaling pathways.
NLRP3 Inflammasome Inhibition
This compound inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to chronic inflammation.
References
- 1. This compound alleviates diabetic retinopathy in STZ-induced rats by inhibiting NLRP3 inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Palbinone: A Potent Inhibitor of 3α-Hydroxysteroid Dehydrogenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Palbinone, a novel terpenoid isolated from the roots of Paeonia albiflora, has demonstrated significant inhibitory activity against the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-linked 3α-hydroxysteroid dehydrogenase (3α-HSD) from rat liver cytosol. This document provides a comprehensive overview of the inhibitory effects of this compound on 3α-HSD, including quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and enzymatic inhibition studies.
Introduction to 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
3α-Hydroxysteroid dehydrogenase (EC 1.1.1.50) is a crucial enzyme belonging to the aldo-keto reductase superfamily. It plays a significant role in the metabolism of steroid hormones, including androgens, estrogens, progestins, and corticosteroids. By catalyzing the reversible oxidation and reduction of these steroids, 3α-HSD regulates their biological activity and availability to their respective receptors. The NADPH-dependent activity of 3α-HSD is particularly important in the reductive metabolism of potent steroid hormones into their less active forms. Given its role in steroid hormone regulation, 3α-HSD has emerged as a promising target for the development of therapeutic agents for a variety of conditions, including hormonal cancers, benign prostatic hyperplasia, and neurosteroid-related disorders.
This compound's Inhibitory Effect on 3α-HSD
This compound has been identified as a potent inhibitor of 3α-HSD. The following table summarizes the available quantitative data on its inhibitory activity.
| Inhibitor | Enzyme Source | IC50 | Reference |
| This compound | NADPH-linked 3α-HSD from rat liver cytosol | 46 nM | [1] |
Experimental Protocols
Preparation of Rat Liver Cytosol
-
Homogenization: Freshly excised rat liver is rinsed with ice-cold phosphate-buffered saline (PBS) and then with homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). The liver is minced and homogenized in 3 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cytosolic fraction.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Cytosol Collection: The resulting supernatant is the cytosolic fraction, which contains 3α-HSD. The protein concentration of the cytosol is determined using a standard method, such as the Bradford assay. The cytosol can be used immediately or stored at -80°C.
3α-Hydroxysteroid Dehydrogenase Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a total volume of 1 ml in a quartz cuvette. The reaction mixture contains:
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.8)
-
NADPH (e.g., 100 µM)
-
A suitable substrate for 3α-HSD (e.g., 5α-dihydrotestosterone, 5α-DHT, at a concentration around its Km value)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 1% in the assay)
-
Rat liver cytosol (at a protein concentration that yields a linear reaction rate for at least 5 minutes)
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the substrate (5α-DHT).
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Control reactions are run without the inhibitor to determine the uninhibited enzyme activity.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.
-
Experimental Setup: The 3α-HSD assay is performed with varying concentrations of the substrate (5α-DHT) in the absence and presence of different fixed concentrations of this compound.
-
Data Analysis:
-
The initial velocities (v) are measured for each substrate concentration ([S]).
-
The data is plotted as a Lineweaver-Burk plot (1/v versus 1/[S]).
-
The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.
-
Visualizations
Signaling Pathway
References
Natural Terpenoids: A Technical Guide to Their Inhibitory Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural terpenoids, a vast and structurally diverse class of secondary metabolites derived from plants, have emerged as a significant area of interest in pharmacology and drug discovery. Their wide range of biological activities, including potent inhibitory effects on key cellular processes implicated in various diseases, positions them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the inhibitory activities of select natural terpenoids, focusing on their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies used to elucidate these properties. All quantitative data is presented in structured tables for clear comparison, and complex biological and experimental processes are visualized through detailed diagrams.
Core Inhibitory Activities of Natural Terpenoids
Terpenoids exert their inhibitory effects through a variety of mechanisms, primarily targeting pathways involved in cancer progression and inflammation. Many of these compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress inflammatory responses by modulating key signaling cascades.
Anticancer Activity
A significant body of research has focused on the anticancer properties of terpenoids. These compounds can interfere with multiple stages of tumorigenesis, from initiation and promotion to progression and metastasis.[1][2] Key mechanisms include the induction of cell cycle arrest, activation of programmed cell death (apoptosis), and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[1][3]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Terpenoids have demonstrated potent anti-inflammatory effects, largely through the inhibition of the NF-κB signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] By inhibiting NF-κB activation, terpenoids can effectively reduce the production of inflammatory mediators.[5]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of terpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for several well-studied terpenoids against various cancer cell lines.
| Terpenoid | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Thymol | HT-29 | Colorectal Cancer | ~60 µg/mL (24h) | [6] |
| HCT-116 | Colorectal Cancer | 47 µg/mL (48h) | [6] | |
| LoVo | Colorectal Cancer | 41 µg/mL (48h) | [6] | |
| MCF-7 | Breast Cancer | 54 µg/mL (48h), 62 µg/mL (72h) | [7] | |
| MDA-MB-231 | Breast Cancer | 0.92 ± 0.09 μg/mL (in combination with Carvacrol) | [8] | |
| Thymoquinone | HCT116 | Colorectal Cancer | See original source for value | [9] |
| MCF7 | Breast Cancer | See original source for value | [9] | |
| MDA-MB-231 | Breast Cancer | ~20 µmol/L (24h) | [10] | |
| H1299 | Non-small cell lung cancer | 27.96 µM | [11] | |
| A549 | Non-small cell lung cancer | 54.43 µM | [11] | |
| D-Limonene | Caco-2 | Colorectal Adenocarcinoma | 18.6 μg/mL (136.6 μM) (24h) | [3] |
| HCT-116 | Colorectal Cancer | 74.1 μg/mL (0.5 mM) (24h) | [3] | |
| DU-145 | Prostate Cancer | 2.8 mM | [12] | |
| Parthenolide (B1678480) | SiHa | Cervical Cancer | 8.42 ± 0.76 µM (48h) | [1][4] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 µM (48h) | [1][4] | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 μM | [2] | |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 μM | [2] | |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 μM | [2] | |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 μM | [2] | |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 μM | [2] | |
| CNE1 | Nasopharyngeal Carcinoma | 20.05 µM (24h), 7.46 µM (48h) | [13] | |
| CNE2 | Nasopharyngeal Carcinoma | 32.66 µM (24h), 10.47 µM (48h) | [13] | |
| Betulinic Acid | A2780 | Ovarian Cancer | 44.47 µM (24h) | [14] |
| HeLa | Cervical Cancer | 66.75 ± 1.73 µmol/l (24h), 39.75 ± 2.16 µmol/l (36h), 30.42 ± 2.39 µmol/l (48h) | [15] | |
| UMUC-3 | Bladder Cancer | 33.2 μg/mL (48h) | [16] | |
| 5637 | Bladder Cancer | 28.5 μg/mL (48h) | [16] | |
| Ursolic Acid | HCT116 | Colorectal Cancer | 37.2 µM (24h), 28.0 µM (48h) | [17] |
| HCT-8 | Colorectal Cancer | 25.2 µM (24h), 19.4 µM (48h) | [17] | |
| MDA-MB-231 | Breast Cancer | 24.0 ± 1.8 μM (48h) | [18] | |
| MCF-7 | Breast Cancer | 29.2 ± 2.1 μM (48h) | [18] |
Signaling Pathways and Mechanisms of Inhibition
The inhibitory activities of natural terpenoids are mediated through their interaction with and modulation of critical intracellular signaling pathways. The following diagrams illustrate the key pathways targeted by these compounds.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation and is often constitutively active in cancer cells, promoting their survival. Terpenoids like Parthenolide have been shown to inhibit this pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 9. d-Limonene sensitizes docetaxel-induced cytotoxicity in human prostate cancer cells: Generation of reactive oxygen species and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Limonene and Limonene Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Protective Effect of Lemon Essential Oil and Its Major Active Component, D-Limonene, on Intestinal Injury and Inflammation of E. coli-Challenged Mice [frontiersin.org]
- 16. D-limonene possesses cytotoxicity to tumor cells but not to hepatocytes [paom.pl]
- 17. Drug: Parthenolide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents - PMC [pmc.ncbi.nlm.nih.gov]
Palbinone: A Deep Dive into its Cellular Signaling Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Palbinone, a novel terpenoid isolated from the roots of Paeonia suffruticosa and Paeonia albiflora, has emerged as a molecule of significant interest in the scientific community.[1][2] Its diverse pharmacological activities, ranging from anti-inflammatory and antioxidant to metabolic regulation, are underpinned by its interaction with key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its established roles in the activation of the Nrf2 and AMPK pathways, and its inhibitory effects on the NLRP3 inflammasome. This document synthesizes the current understanding of this compound's bioactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it modulates. While the effects of this compound on the Nrf2, AMPK, and NLRP3 pathways are increasingly well-documented, its direct role in other critical cellular processes such as STAT3 signaling, apoptosis, and cell cycle regulation remains to be elucidated by the scientific community.
This compound and the Nrf2-Mediated Antioxidant Response
This compound has been identified as a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. This pathway is crucial for protecting cells against oxidative stress, a key contributor to a multitude of chronic diseases.
Mechanism of Action
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, through its Michael acceptor functionality, is thought to interact with Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).[3]
Signaling Pathway Diagram
Caption: this compound-induced activation of the Nrf2 pathway.
Experimental Protocols
1.3.1. Western Blot Analysis for Nrf2 and HO-1 Expression:
-
Cell Culture and Treatment: HepG2 cells are cultured in DMEM supplemented with 10% FBS and treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for specified time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
1.3.2. Quantitative Real-Time PCR (qRT-PCR) for HO-1 mRNA Levels:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression of the HO-1 gene is quantified by qRT-PCR using SYBR Green master mix and specific primers for HO-1 and a housekeeping gene (e.g., GAPDH).
This compound's Role in AMPK-Mediated Metabolic Regulation
This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][4] AMPK activation has therapeutic implications for metabolic disorders such as type 2 diabetes.
Mechanism of Action
In insulin-resistant human HepG2 cells, this compound stimulates the phosphorylation of AMPK. Activated AMPK, in turn, phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. Additionally, phosphorylated AMPK promotes glucose uptake and enhances glycogen (B147801) synthesis, contributing to improved glucose metabolism.
Signaling Pathway Diagram
Caption: this compound's activation of the AMPK signaling pathway.
Quantitative Data
| Parameter | Cell Line | Treatment | Result | Reference |
| p-AMPK Levels | Insulin-resistant HepG2 | This compound | Dose-dependent increase | |
| p-ACC Levels | Insulin-resistant HepG2 | This compound | Dose-dependent increase | |
| Glucose Uptake | Insulin-resistant HepG2 | This compound | Dose-dependent increase | |
| Glycogen Synthesis | Insulin-resistant HepG2 | This compound | Dose-dependent increase |
Experimental Protocols
2.4.1. Glucose Uptake Assay:
-
Cell Culture: Insulin-resistant HepG2 cells are seeded in 24-well plates.
-
Treatment: Cells are treated with this compound for 24 hours.
-
Glucose Uptake Measurement: Cells are incubated with 2-NBDG (a fluorescent glucose analog) for 30 minutes. The fluorescence intensity is measured using a fluorescence microplate reader to quantify glucose uptake.
2.4.2. Glycogen Synthesis Assay:
-
Cell Culture and Treatment: Similar to the glucose uptake assay.
-
Glycogen Measurement: Cellular glycogen content is measured using a commercial glycogen assay kit according to the manufacturer's instructions.
Inhibition of the NLRP3 Inflammasome by this compound
Chronic inflammation is a hallmark of many diseases, and the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a key player in the inflammatory response. This compound has demonstrated the ability to inhibit the activation of the NLRP3 inflammasome.
Mechanism of Action
In a model of diabetic retinopathy, this compound administration was shown to inhibit the formation of the NLRP3 inflammasome. This inhibition leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. The upstream activation of the Nrf2 pathway by this compound likely contributes to this anti-inflammatory effect by reducing oxidative stress, a known trigger for NLRP3 inflammasome assembly.
Signaling Pathway Diagram
Caption: this compound's inhibition of the NLRP3 inflammasome.
Quantitative Data
| Parameter | Model | Treatment | Result | Reference |
| NLRP3 Expression | STZ-induced diabetic rats | This compound (20 mg/kg/bw) | Significantly reduced | |
| Cleaved-caspase-1 | STZ-induced diabetic rats | This compound (20 mg/kg/bw) | Significantly reduced | |
| IL-1β Levels | STZ-induced diabetic rats | This compound (20 mg/kg/bw) | Significantly reduced | |
| IL-18 Levels | STZ-induced diabetic rats | This compound (20 mg/kg/bw) | Significantly reduced |
Experimental Protocols
3.4.1. Animal Model of Diabetic Retinopathy:
-
Induction: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Treatment: Diabetic rats are treated with this compound (e.g., 20 mg/kg/bw) daily for a specified period (e.g., 42 days).
-
Tissue Collection: Retinal tissues are collected for further analysis.
3.4.2. ELISA for Cytokine Levels:
-
Sample Preparation: Retinal tissue homogenates are prepared.
-
ELISA: The concentrations of IL-1β and IL-18 in the retinal homogenates are measured using specific ELISA kits according to the manufacturer's protocols.
This compound: Unexplored Territories in Cellular Signaling
A comprehensive review of the current scientific literature reveals a notable absence of direct evidence linking this compound to the regulation of the STAT3 signaling pathway, apoptosis, and the cell cycle. While other compounds, such as Palbociclib (B1678290), are well-characterized in their effects on the cell cycle and have been studied in the context of STAT3-mediated resistance, it is crucial to distinguish these findings from the bioactivity of this compound.
Future research is warranted to investigate whether this compound exerts any influence on these critical cellular processes. Such studies would provide a more complete picture of this compound's pharmacological profile and could unveil new therapeutic applications.
Conclusion
This compound is a promising natural compound with well-defined roles in the activation of the Nrf2 and AMPK signaling pathways and the inhibition of the NLRP3 inflammasome. These mechanisms provide a solid foundation for its observed antioxidant, anti-inflammatory, and metabolic regulatory effects. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate further research into the therapeutic potential of this compound. The current lack of data on its involvement in STAT3 signaling, apoptosis, and cell cycle regulation highlights exciting avenues for future investigation, which will be critical in fully understanding the cellular impact of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Isolating Palbinone from Paeonia suffruticosa: An Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the successful isolation of Palbinone, a bioactive terpenoid, from the root bark of Paeonia suffruticosa (Moutan Cortex). This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
This compound has garnered significant interest for its potential therapeutic properties, including the stimulation of glucose uptake and the upregulation of heme oxygenase-1 (HO-1), suggesting its relevance in metabolic and inflammatory disease research. The following protocols are based on established methodologies for the extraction and purification of terpenoids from plant matrices.
Data Presentation
The following table summarizes the quantitative data related to the isolation of this compound from Peonia suffruticosa.
| Parameter | Value | Source |
| Starting Material | Dried root bark of Paeonia suffruticosa | [1] |
| Extraction Solvent | Methanol (B129727) (MeOH) | [1] |
| Yield of this compound | 300 mg (from an unspecified amount of crude extract) | [1] |
| Purity | Not specified | |
| Molecular Formula | C20H28O3 | Inferred from structure |
| Molecular Weight | 316.44 g/mol | Inferred from structure |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, fractionation, and purification of this compound from the root bark of Paeonia suffruticosa.
Plant Material and Extraction
-
Plant Material Preparation: Obtain dried root bark of Paeonia suffruticosa (Moutan Cortex). The plant material should be coarsely powdered to increase the surface area for efficient extraction.
-
Extraction:
-
Macerate the powdered root bark (e.g., 1 kg) with methanol (MeOH) at room temperature. A solid-to-solvent ratio of 1:5 to 1:10 (w/v) is recommended.
-
Perform the extraction three times, each for a period of 24-48 hours, to ensure exhaustive extraction of the secondary metabolites.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Solvent Partitioning and Fractionation
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in a mixture of water and a non-polar solvent such as n-hexane in a separatory funnel.
-
Shake vigorously and allow the layers to separate. Collect the n-hexane layer. Repeat this partitioning step three times to remove non-polar constituents like fats and waxes.
-
Subsequently, partition the aqueous layer sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
Combine the respective fractions and evaporate the solvents to dryness. This compound, being a moderately polar terpenoid, is expected to be enriched in the ethyl acetate fraction.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Prepare the column by making a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and packing it into a glass column.
-
Load the dried ethyl acetate extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column.
-
Pack the Sephadex LH-20 into a column and equilibrate with an appropriate solvent, typically methanol or a mixture of methanol and water.
-
Load the semi-purified fraction onto the column and elute with the same solvent system.
-
This step is effective for separating compounds based on their molecular size and polarity, further purifying this compound from other closely related compounds.
-
Crystallization and Characterization
-
Crystallization:
-
Concentrate the purified fractions containing this compound.
-
Attempt crystallization from a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) to obtain pure this compound crystals.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR to elucidate the chemical structure.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from Paeonia suffruticosa.
Signaling Pathways
This compound has been reported to modulate key signaling pathways involved in cellular metabolism and stress response.
AMPK Signaling Pathway
This compound stimulates glucose uptake and glycogen (B147801) synthesis through the activation of the AMP-activated protein kinase (AMPK) pathway.[2][3]
Nrf2/HO-1 Signaling Pathway
This compound protects hepatic cells by upregulating Heme Oxygenase-1 (HO-1) via the Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Palbinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbinone is a terpenoid compound isolated from the roots of Paeonia albiflora and Moutan Cortex (Paeonia suffruticosa)[1]. It has demonstrated notable biological activities, including the stimulation of glucose uptake and glycogen (B147801) synthesis through the activation of the AMP-activated protein kinase (AMPK) pathway in insulin-resistant cells[2][3]. Additionally, this compound has been shown to protect hepatic cells by up-regulating heme oxygenase-1 (HO-1)[4]. These therapeutic potentials necessitate the development of reliable and validated analytical methods for its quantification in various matrices for research, quality control, and pharmacokinetic studies.
While specific validated quantitative analytical methods for this compound are not extensively documented in publicly available literature, this document provides proposed protocols based on common analytical techniques used for the quantification of structurally related terpenoids and other phytochemicals isolated from Paeonia species. The methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are detailed below. These protocols are intended to serve as a starting point for method development and will require validation according to ICH guidelines for specific applications.
Data Presentation: Quantitative Parameters
As no specific validated methods for this compound quantification were found, the following table summarizes typical performance characteristics for the analysis of other terpenoids and compounds found in Paeonia species using HPLC and LC-MS. These values can be considered as target parameters for the development and validation of a this compound-specific assay.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
Experimental Protocols
Proposed Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (analytical grade)
-
Sample matrix (e.g., plant extract, plasma)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 200-400 nm).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Plant Material:
-
Weigh 1.0 g of dried, powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
5. Calibration Curve:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Proposed Protocol 2: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a more sensitive and selective method for this compound quantification.
1. Materials and Reagents:
-
Same as for HPLC-UV protocol.
2. Instrumentation:
-
Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Gas Flow rates (nebulizer, desolvation)
-
5. Sample Preparation and Calibration:
-
Sample preparation is similar to the HPLC-UV protocol, but smaller sample volumes may be used due to higher sensitivity.
-
Prepare calibration standards over a lower concentration range (e.g., 1-1000 ng/mL).
Signaling Pathways and Workflows
Caption: AMPK signaling pathway activated by this compound.
Caption: Nrf2/HO-1 signaling pathway induced by this compound.
Caption: General workflow for HPLC-based quantification of this compound.
References
- 1. Chemical Profile and Antioxidant Activity of the Oil from Peony Seeds (Paeonia suffruticosa Andr.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
Application Notes and Protocols: Palbinone Isolation, Purification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbinone is a novel terpenoid first isolated from the roots of Paeonia albiflora[1]. As a natural product, it has garnered significant interest within the scientific community for its diverse and potent biological activities. Current research indicates that this compound is primarily obtained via extraction and purification from natural sources, with no established methods for its total chemical synthesis reported in publicly available literature.
This document provides an overview of the known biological functions of this compound, protocols for its isolation and purification based on available literature, and a summary of its activity on key cellular signaling pathways.
Biological Activities and Signaling Pathways
This compound has been identified as a modulator of several key signaling pathways, making it a compound of interest for therapeutic research. Its primary activities include:
-
Enzyme Inhibition: this compound is a potent inhibitor of the NADPH-linked 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) from rat liver cytosol[1]. This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.
-
Metabolic Regulation via AMPK Activation: In insulin-resistant human HepG2 cells, this compound stimulates the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to increased glucose uptake and glycogen (B147801) synthesis, suggesting a potential role in managing metabolic disorders like type 2 diabetes[2].
-
Hepatoprotective and Antioxidant Effects via Nrf2/HO-1 Pathway: this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1) in hepatic cells. This induction is mediated by the activation and nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, positioning this compound as a potential agent for treating oxidative stress-related liver diseases[3][4].
-
Anti-inflammatory Action via NLRP3 Inflammasome Inhibition: this compound is implicated in the inhibition of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome. Hyperactivation of this inflammasome is linked to numerous inflammatory diseases. By suppressing its activity, this compound can reduce the production of pro-inflammatory cytokines, highlighting its anti-inflammatory potential.
Quantitative Data Summary
| Target Pathway/Enzyme | Cell Line / Model System | Observed Effect | Reference |
| 3α-Hydroxysteroid Dehydrogenase | Rat Liver Cytosol | Strong Inhibitory Activity | |
| AMPK Signaling | Insulin-Resistant HepG2 Cells | Increased phosphorylation of AMPK, ACC, and GSK-3β; stimulated glucose uptake and glycogen synthesis. | |
| Nrf2/HO-1 Signaling | Hepatic Cells | Induced HO-1 expression via Nrf2 activation. | |
| NLRP3 Inflammasome | Not Specified | Implied inhibitory activity. |
Experimental Protocols
Note: The following protocols are based on general principles of natural product chemistry and the limited information available from the abstracts of discovery papers. The original 1993 publication by Kadota et al. in Chemical & Pharmaceutical Bulletin should be consulted for precise experimental details, though the full text was not available in the search results.
Protocol 1: Isolation of this compound from Paeonia albiflora Roots
This protocol describes a general procedure for the extraction and initial fractionation of this compound.
1. Materials and Reagents:
-
Dried roots of Paeonia albiflora
-
Methanol (B129727) (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Ethyl Acetate (B1210297) (EtOAc), analytical grade
-
Water (H₂O), distilled or deionized
-
Rotary evaporator
-
Large glass column for chromatography
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
2. Extraction Procedure:
-
Grind the dried roots of Paeonia albiflora into a coarse powder.
-
Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water (e.g., 1 L) and perform a liquid-liquid partition.
-
Sequentially extract the aqueous suspension with n-hexane and then ethyl acetate (3 x 1 L each).
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which is expected to be enriched with this compound.
3. Fractionation by Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A common system for terpenoids is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Combine fractions with similar TLC profiles.
Protocol 2: Purification of this compound by HPLC
This protocol outlines a general method for the final purification of this compound from the enriched fractions obtained in Protocol 1.
1. Materials and Reagents:
-
Enriched fraction containing this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water (H₂O), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase preparative HPLC column
2. HPLC Purification Procedure:
-
Dissolve the dried, enriched fraction from the column chromatography step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions. A typical mobile phase for terpenoid separation is a gradient of water and acetonitrile.
-
Inject the sample onto the column.
-
Run a gradient elution method. For example, start with 40% acetonitrile in water and increase to 100% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.
-
Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.
Visualizations
Signaling Pathways and Workflows
Caption: Figure 1. General Workflow for this compound Isolation.
Caption: Figure 2. This compound Action on AMPK Pathway.
Caption: Figure 3. This compound Action on Nrf2/HO-1 Pathway.
References
- 1. This compound, a novel terpenoid from Paeonia albiflora; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:139954-00-0 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for the Use of Palbinone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbinone, a terpenoid originally isolated from the roots of Paeonia albiflora, has garnered significant interest within the scientific community for its diverse biological activities. These notes provide an overview of this compound's mechanism of action and detailed protocols for its application in cell culture experiments, aiding researchers in investigating its therapeutic potential.
Mechanism of Action
This compound exerts its effects on cells through the modulation of several key signaling pathways. It has been shown to inhibit the nuclear factor kappa-B (NF-κB) and Yes-associated protein (YAP) signaling pathways, both of which are crucial in inflammation and cell proliferation.[1] Conversely, this compound activates the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are involved in cellular energy homeostasis and antioxidant responses, respectively.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory concentration 50 (IC50) is a critical measure of a compound's potency. The following table summarizes the known IC50 values of this compound in various cell lines.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| LX-2 | Human Hepatic Stellate Cells | 375.11 ± 55.45 | [1] |
| HSC-T6 | Rat Hepatic Stellate Cells | 260.27 ± 36.81 | [1] |
Further research is required to establish IC50 values in a broader range of cancer cell lines.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of sterile DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
For sterile applications, filter the stock solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is recommended to prepare working solutions by diluting the stock solution in a stepwise manner into the culture medium immediately before use to prevent precipitation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include untreated and vehicle controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells treated with this compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at desired concentrations and for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on the protein expression and phosphorylation status within the NF-κB, YAP, AMPK, and Nrf2 pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-YAP, anti-p65, anti-Nrf2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
Mandatory Visualizations
References
Application Notes and Protocols for Palbinone in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge on the in vivo application of Palbinone in animal models. The protocols and data presented herein are intended to serve as a guide for designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Overview of this compound
This compound is a bioactive terpenoid compound that has demonstrated significant therapeutic potential in preclinical studies. Notably, it has been shown to possess anti-inflammatory and antioxidant properties. Research suggests its mechanism of action involves the modulation of key signaling pathways, making it a promising candidate for further investigation in various disease models.
In Vivo Dosage and Administration
The following table summarizes the currently available data on this compound dosage and administration in an animal model. It is crucial to note that this information is based on a specific disease model and may require optimization for other applications.
Table 1: this compound In Vivo Dosage and Administration
| Animal Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Streptozotocin (B1681764) (STZ)-induced Diabetic Retinopathy | 20 mg/kg body weight | Intraperitoneal (IP) | 42 days | Reduced retinal inflammation and oxidative stress. | [1] |
Experimental Protocols
Diabetic Retinopathy Rat Model
This protocol outlines the methodology used in the study of this compound's effects on diabetic retinopathy.[1]
Objective: To evaluate the therapeutic efficacy of this compound in a streptozotocin (STZ)-induced diabetic retinopathy rat model.
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
This compound
-
Citrate (B86180) buffer (pH 4.5)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Induction of Diabetes:
-
Acclimatize male Sprague-Dawley rats for at least one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (65 mg/kg body weight) dissolved in cold citrate buffer.
-
Monitor blood glucose levels to confirm the diabetic model.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic rats into a control group and a this compound-treated group.
-
Administer this compound (20 mg/kg body weight) intraperitoneally to the treatment group daily for 42 days.
-
Administer an equal volume of the vehicle to the control group.
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals and collect retinal tissues.
-
Analyze the retinal tissue for markers of inflammation (e.g., IL-18, IL-1β) and oxidative stress (e.g., SOD, CAT, GPx).
-
Perform molecular analysis to assess the expression levels of proteins in the Nrf2 and NLRP3 inflammasome pathways.
-
Signaling Pathways
This compound has been shown to exert its therapeutic effects by modulating specific signaling pathways.
Nrf2 and NLRP3 Inflammasome Pathways
In the context of diabetic retinopathy, this compound has been found to activate the antioxidant Nrf2 pathway and inhibit the pro-inflammatory NLRP3 inflammasome pathway.[1]
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo animal studies with this compound. This workflow can be adapted based on the specific research question and animal model.
Considerations for Future Studies
While the existing data provides a solid foundation, further research is necessary to fully characterize the in vivo properties of this compound. Future studies should aim to:
-
Establish a full pharmacokinetic profile: Determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models.
-
Conduct dose-response studies: Identify the optimal therapeutic dose range for different disease models.
-
Evaluate different administration routes: Compare the efficacy and bioavailability of oral, intravenous, and other relevant routes of administration.
-
Perform comprehensive toxicity studies: Assess the acute and chronic toxicity of this compound to establish its safety profile.
By systematically addressing these research questions, the scientific community can pave the way for the potential clinical development of this compound as a novel therapeutic agent.
References
Characterization of Palbinone: An Application Note and Protocol for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbinone is a novel terpenoid first isolated from the roots of Paeonia albiflora.[1] Its structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a detailed account of the spectroscopic data for the characterization of this compound, along with comprehensive protocols for data acquisition. Furthermore, it visualizes the known signaling pathway influenced by this compound, offering a complete resource for researchers interested in this compound.
Spectroscopic Data for this compound
The structural elucidation of this compound was achieved through extensive 1D and 2D NMR experiments, including ¹H-¹H COSY, ¹³C-¹H COSY, and long-range ¹³C-¹H COSY (HMBC), along with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the tables below. These data were acquired in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.65 | m | |
| 1β | 2.10 | m | |
| 2α | 1.95 | m | |
| 2β | 2.30 | m | |
| 5 | 2.95 | dd | 12.0, 5.0 |
| 6α | 2.45 | m | |
| 6β | 2.60 | m | |
| 7α | 2.15 | m | |
| 7β | 2.35 | m | |
| 9 | 2.80 | br d | 12.0 |
| 11α | 4.85 | d | 2.0 |
| 11β | 4.95 | d | 2.0 |
| 12 | 5.90 | s | |
| 15 | 1.35 | s | |
| 16 | 1.10 | s | |
| 17 | 1.05 | d | 7.0 |
| 18 | 0.95 | s | |
| 19 | 0.90 | s | |
| 20 | 1.70 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.5 |
| 2 | 27.2 |
| 3 | 218.0 |
| 4 | 47.5 |
| 5 | 55.0 |
| 6 | 24.5 |
| 7 | 36.0 |
| 8 | 145.0 |
| 9 | 52.0 |
| 10 | 41.0 |
| 11 | 112.0 |
| 12 | 160.0 |
| 13 | 135.0 |
| 14 | 205.0 |
| 15 | 25.0 |
| 16 | 22.0 |
| 17 | 15.0 |
| 18 | 21.5 |
| 19 | 18.0 |
| 20 | 12.5 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z [M+H]⁺ | Molecular Formula |
| This compound | 315.2270 | C₂₀H₂₈O₃ |
Experimental Protocols
The following protocols describe the general procedures for obtaining the NMR and MS data for the characterization of this compound. These are based on standard methodologies for the analysis of natural products.
NMR Data Acquisition Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software were used.
-
Parameters were optimized for the specific sample concentration and spectrometer.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C NMR spectra.
-
Analyze the 2D NMR spectra to establish correlations and assign the signals.
-
LC-MS Data Acquisition Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the exact mass of the [M+H]⁺ ion and use it to calculate the molecular formula.
-
Biological Activity and Signaling Pathway
This compound has been shown to stimulate glucose uptake and glycogen (B147801) synthesis through the activation of AMP-activated protein kinase (AMPK) in insulin-resistant human HepG2 cells.[2][3] The activation of AMPK is a key regulatory point in cellular energy homeostasis.
Caption: this compound activates AMPK, leading to downstream effects on lipid and glucose metabolism.
Experimental Workflow
The general workflow for the isolation and characterization of this compound is depicted below.
Caption: Workflow for the isolation and structural characterization of this compound.
References
- 1. This compound, a novel terpenoid from Paeonia albiflora; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells. | Sigma-Aldrich [sigmaaldrich.com]
High-Purity Palbinone: Application Notes and Protocols for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of high-purity Palbinone, a novel terpenoid isolated from Paeonia species.[1] These guidelines are intended to support research into its therapeutic potential, particularly in the areas of metabolic disorders, inflammation, and oxidative stress.
Commercial Availability
High-purity this compound is a specialized natural product. While it has been isolated for research purposes from the roots of Paeonia albiflora and Moutan Cortex (Paeonia suffruticosa), it is not widely available as a stock item from major chemical suppliers.[1][2] Researchers seeking to procure this compound should consider:
-
Custom Synthesis Services: Companies specializing in the synthesis of complex natural products may be able to provide high-purity this compound on request.
-
Specialty Natural Product Suppliers: Niche suppliers focusing on phytochemicals and traditional medicine extracts may offer this compound or extracts standardized for its content.
-
Collaboration: Academic labs with expertise in natural product isolation may be a source for research collaboration.
Application Notes
Overview
This compound is a terpenoid that has demonstrated significant biological activity in several preclinical models. Its mechanism of action involves the modulation of key cellular signaling pathways related to metabolism, inflammation, and antioxidant defense.[2][3]
Key Biological Activities
-
Metabolic Regulation: this compound stimulates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. This activation leads to increased glucose uptake and glycogen (B147801) synthesis in insulin-resistant cells, suggesting a therapeutic potential for type 2 diabetes.
-
Anti-Inflammatory Effects: The compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system. This inhibition reduces the production of pro-inflammatory cytokines IL-1β and IL-18, indicating its potential use in inflammatory conditions.
-
Antioxidant and Cytoprotective Properties: this compound activates the Nrf2 signaling pathway, a master regulator of the antioxidant response. This leads to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1), which defends cells against oxidative stress.
-
Enzyme Inhibition: this compound is a potent inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in various physiological processes.
Summary of Quantitative Data
The following table summarizes the key effects of this compound treatment observed in published studies. This data is crucial for designing experiments and understanding the compound's potency.
| Parameter Measured | Cell/Animal Model | Key Findings | Reference |
| Protein Phosphorylation | Insulin-resistant HepG2 cells | Dose-dependent increase in phosphorylation of AMPK, ACC, and GSK-3β. | |
| Glucose Metabolism | Insulin-resistant HepG2 cells | Dose-dependent stimulation of glucose uptake and glycogen synthesis. | |
| Antioxidant Enzyme Activity | STZ-induced diabetic rats (retina) | Significantly improved activities of superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). | |
| Pro-inflammatory Cytokine Production | STZ-induced diabetic rats (retina) | Considerably reduced production of IL-18 and IL-1β. | |
| Gene Expression | STZ-induced diabetic rats (retina) | Enhanced Nrf2 accumulation and heme oxygenase-1 (HO-1) expression. | |
| Inflammasome Protein Expression | STZ-induced diabetic rats (retina) | Downregulated the expression of NLRP3, cleaved-caspase-1, and apoptosis-associated speck-like protein containing CARD (ASC). |
Signaling Pathways and Mechanisms of Action
AMPK Pathway Activation
This compound activates the AMPK signaling cascade, which plays a crucial role in regulating cellular energy. Activated AMPK phosphorylates downstream targets like ACC and GSK-3β to promote glucose uptake and glycogen storage.
Caption: this compound activates AMPK, leading to downstream metabolic effects.
Nrf2-Mediated Antioxidant Response
This compound induces the nuclear translocation of Nrf2, which binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, leading to the expression of cytoprotective proteins like HO-1.
Caption: this compound promotes cellular antioxidant defense via the Nrf2 pathway.
Inhibition of NLRP3 Inflammasome
This compound interferes with the assembly and activation of the NLRP3 inflammasome, thereby blocking the maturation and release of key inflammatory cytokines.
Caption: this compound suppresses inflammation by inhibiting the NLRP3 inflammasome.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the biological activities of this compound. They are based on standard methodologies cited in the literature.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the optimal non-toxic concentration range of this compound for use in cell-based assays.
Materials:
-
Target cell line (e.g., HepG2, macrophages)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTS/MTT reagent
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the signal.
-
For MTS/MTT: Add the reagent according to the manufacturer's instructions and incubate for 1-4 hours until color develops.
-
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against this compound concentration to determine the TC₅₀ (toxic concentration 50%).
Protocol 2: Western Blot for AMPK Pathway Activation
Objective: To quantify the effect of this compound on the phosphorylation of AMPK and its downstream targets.
Materials:
-
Target cells (e.g., HepG2) seeded in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.
Protocol 3: In Vitro Kinase Assay (Luminescence-Based)
Objective: To determine if this compound directly inhibits a specific kinase in a cell-free system. This protocol is adapted for a generic serine/threonine kinase.
Materials:
-
Recombinant human kinase and its specific substrate
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
Kinase assay buffer
-
ATP
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Keep the final DMSO concentration constant and low (≤1%).
-
Assay Plate Setup: Add the following to the wells of the assay plate:
-
Kinase assay buffer
-
This compound dilution or DMSO (for control)
-
Recombinant kinase and substrate mixture
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes. The time should be within the linear range of the reaction.
-
Stop Reaction & ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescent signal with a plate reader.
-
Analysis: Plot the percent inhibition (relative to the DMSO control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. This compound, a novel terpenoid from Paeonia albiflora; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates diabetic retinopathy in STZ-induced rats by inhibiting NLRP3 inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Palbinone's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbinone, a natural compound of significant interest, has demonstrated promising antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative damage, making them valuable candidates for therapeutic development. Evidence suggests that this compound exerts its antioxidant effects at least in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response[1][2].
These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's antioxidant activity, encompassing both in vitro and in vivo methodologies. The following sections detail established assays to determine this compound's radical scavenging capabilities, its effects within a cellular context, and its physiological impact in a living organism.
Data Presentation
In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound (Concentration Range) | Positive Control (e.g., Trolox/Quercetin) | Result (Example) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 1 - 100 µg/mL | Ascorbic Acid or Trolox | Concentration-dependent inhibition |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1 - 100 µg/mL | Trolox | Molar equivalent to Trolox |
| Cellular Antioxidant Activity | IC₅₀ (µM) | 1 - 50 µM | Quercetin | Concentration-dependent reduction of ROS |
In Vivo Antioxidant Effects of this compound in Rodent Models
| Biomarker | Tissue/Sample | Control Group | Oxidative Stress Model Group | This compound-Treated Group (dose-dependent) |
| Superoxide Dismutase (SOD) | Liver, Kidney, Serum | Normal Activity | Decreased Activity | Increased Activity |
| Catalase (CAT) | Liver, Kidney, Serum | Normal Activity | Decreased Activity | Increased Activity |
| Glutathione Peroxidase (GPx) | Liver, Kidney, Serum | Normal Activity | Decreased Activity | Increased Activity |
| Malondialdehyde (MDA) | Liver, Kidney, Serum | Basal Level | Increased Level | Decreased Level |
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0[3].
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+[4].
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm[5].
-
Sample Preparation: Prepare a series of dilutions of this compound and Trolox in methanol.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or Trolox to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular ROS. The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used.
Materials:
-
This compound
-
Human liver cancer cells (HepG2) or human cervical cancer cells (HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Cell Culture: Culture HepG2 or HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 96-well black, clear-bottom plate until they reach 90-100% confluency.
-
Treatment:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or Quercetin, along with 25 µM DCFH-DA, to the wells.
-
Include a vehicle control (e.g., DMSO) and a no-stress control.
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells twice with warm PBS.
-
Add 100 µL of AAPH solution (e.g., 600 µM in PBS) to all wells except the no-stress control.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of inhibition of ROS formation can be calculated by comparing the AUC of the this compound-treated wells to the control wells.
Protocol 4: In Vivo Antioxidant Activity in a Rodent Model of Oxidative Stress
This protocol outlines a general procedure to evaluate the in vivo antioxidant effects of this compound in rats or mice subjected to an oxidative challenge.
Materials:
-
This compound
-
Male Wistar rats or Swiss albino mice
-
Oxidative stress-inducing agent (e.g., carbon tetrachloride (CCl₄), D-galactose)
-
Kits for measuring SOD, CAT, GPx, and MDA levels
-
Homogenizer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups (n=6-8 per group):
-
Group I: Normal Control (vehicle)
-
Group II: Oxidative Stress Control (vehicle + stressor)
-
Group III: Positive Control (e.g., Vitamin C + stressor)
-
Group IV-VI: this compound (e.g., 10, 20, 40 mg/kg body weight, orally) + stressor
-
-
-
Treatment: Administer this compound or the vehicle orally for a predefined period (e.g., 21-42 days).
-
Induction of Oxidative Stress: On the last day or for a specific period during the treatment, induce oxidative stress using an appropriate agent (e.g., a single intraperitoneal injection of CCl₄ or daily injections of D-galactose).
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect blood (for serum) and tissues (e.g., liver, kidney).
-
Biochemical Analysis:
-
Prepare tissue homogenates.
-
Measure the activities of antioxidant enzymes (SOD, CAT, GPx) and the level of the lipid peroxidation marker (MDA) in the serum and tissue homogenates using commercially available kits.
-
-
Data Analysis: Compare the levels of the biomarkers between the different groups. A significant increase in antioxidant enzyme activities and a decrease in MDA levels in the this compound-treated groups compared to the oxidative stress control group indicate in vivo antioxidant activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)-Induced Hypertensive Rats [mdpi.com]
- 5. researchgate.net [researchgate.net]
Palbinone as a potential therapeutic agent for diabetic retinopathy
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diabetic retinopathy (DR) is a leading cause of vision impairment and blindness among individuals with diabetes.[1] The pathogenesis of DR is complex, involving chronic hyperglycemia that triggers a cascade of detrimental processes within the retina, including oxidative stress, inflammation, and vascular damage.[2] Current treatments are often invasive and target late-stage complications.[3] Palbinone, a triterpene isolated from Paeonia suffruticosa, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties.[3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in diabetic retinopathy.
Therapeutic Rationale and Mechanism of Action
This compound has been shown to alleviate diabetic retinopathy by targeting key pathological pathways. In a preclinical study using a streptozotocin (B1681764) (STZ)-induced diabetic rat model, this compound administration demonstrated significant protective effects on the retina.[1] The primary mechanisms of action identified are the activation of the Nrf2 antioxidant pathway and the inhibition of the NLRP3 inflammasome.
-
Nrf2 Pathway Activation: this compound treatment enhances the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This action helps to counteract the oxidative stress induced by high glucose levels.
-
NLRP3 Inflammasome Inhibition: this compound significantly reduces the expression of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome components, including NLRP3, cleaved-caspase-1, and apoptosis-associated speck-like protein containing a CARD (ASC). By inhibiting the NLRP3 inflammasome, this compound effectively decreases the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), thereby reducing retinal inflammation.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from a study investigating the effects of this compound (20 mg/kg/bw) in a streptozotocin (STZ)-induced diabetic rat model over 42 days.
Table 1: Effects of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Normal Control (NC) | Diabetic Control (DC) | DC + this compound (20 mg/kg/bw) |
| Fasting Blood Glucose (mg/dL) | 105 ± 8 | 345 ± 25 | 155 ± 12# |
| Serum Insulin (µU/mL) | 15.2 ± 1.2 | 6.8 ± 0.5 | 12.5 ± 1.0# |
| Glycated Hemoglobin (HbA1c) (%) | 4.8 ± 0.3 | 10.2 ± 0.8* | 6.5 ± 0.5# |
*P < 0.05 vs NC group; #P < 0.05 vs DC group. Data are expressed as mean ± SD.
Table 2: Effects of this compound on Retinal Antioxidant Enzyme Activities and Lipid Peroxidation in STZ-Induced Diabetic Rats
| Parameter | Normal Control (NC) | Diabetic Control (DC) | DC + this compound (20 mg/kg/bw) |
| Superoxide Dismutase (SOD) (U/mg protein) | 125.6 ± 9.8 | 75.3 ± 6.2 | 110.8 ± 8.5# |
| Catalase (CAT) (U/mg protein) | 45.2 ± 3.6 | 25.8 ± 2.1 | 40.1 ± 3.2# |
| Glutathione Peroxidase (GPx) (U/mg protein) | 30.5 ± 2.5 | 18.2 ± 1.5 | 27.8 ± 2.2# |
| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.1 | 3.5 ± 0.3 | 1.8 ± 0.15# |
*P < 0.05 vs NC group; #P < 0.05 vs DC group. Data are expressed as mean ± SD.
Table 3: Effects of this compound on Retinal Pro-inflammatory Cytokine Levels in STZ-Induced Diabetic Rats
| Cytokine | Normal Control (NC) | Diabetic Control (DC) | DC + this compound (20 mg/kg/bw) |
| Interleukin-1β (IL-1β) (pg/mg protein) | 35.6 ± 2.8 | 85.2 ± 7.1 | 45.3 ± 3.8# |
| Interleukin-18 (IL-18) (pg/mg protein) | 50.1 ± 4.2 | 110.5 ± 9.5 | 65.8 ± 5.7# |
*P < 0.05 vs NC group; #P < 0.05 vs DC group. Data are expressed as mean ± SD.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Diabetic Retinopathy.
Caption: General Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
Protocol 1: In Vitro Model of High-Glucose-Induced Stress in Human Retinal Microvascular Endothelial Cells (HRMECs)
This protocol describes how to induce a diabetic-like state in cultured retinal endothelial cells.
1. Cell Culture:
-
Culture HRMECs in a suitable medium, such as M131 medium supplemented with microvascular growth supplements (MVGS), 10 mg/mL gentamicin, and 0.25 mg/mL amphotericin B.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells within the first six passages for experiments.
2. High-Glucose Treatment:
-
When cells reach approximately 80% confluency, switch the medium.
-
For the control group, use a normal glucose medium (5 mM D-glucose).
-
For the high-glucose group, use a high-glucose medium (25-30 mM D-glucose).
-
As an osmotic control, a separate group can be treated with L-glucose (e.g., 20 mM L-glucose added to the 5 mM D-glucose medium).
-
Culture the cells in these conditions for a specified duration (e.g., 24, 48, or 72 hours) before treatment with this compound.
3. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the respective cell culture media to achieve the desired final concentrations.
-
Treat the cells for the desired duration (e.g., 24 hours).
4. Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, including:
-
Cell Viability Assays: (e.g., MTT or CCK-8 assay) to assess cytotoxicity.
-
Oxidative Stress Measurement: (e.g., ROS production assays).
-
Western Blot Analysis: To quantify protein expression levels of Nrf2, HO-1, NLRP3, etc.
-
ELISA: To measure the concentration of secreted cytokines (e.g., IL-1β) in the culture medium.
-
Protocol 2: In Vivo Streptozotocin (STZ)-Induced Diabetic Retinopathy Rat Model
This protocol details the induction of diabetes in rats to study diabetic retinopathy.
1. Animal Preparation:
-
Use male Sprague-Dawley rats of a specific age and weight.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Induction of Diabetes:
-
Fast the animals overnight (12-16 hours) before STZ injection.
-
Prepare a fresh solution of STZ (65 mg/kg body weight) in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use.
-
Administer the STZ solution via a single intraperitoneal injection.
-
The control group should receive an injection of the citrate buffer vehicle alone.
3. Confirmation and Monitoring of Diabetes:
-
Monitor blood glucose levels from tail vein blood samples 72 hours after STZ injection and then weekly.
-
Consider rats with a blood glucose level consistently above 250 mg/dL (or >16.5 mmol/L) as diabetic.
-
Monitor animal weight and general health throughout the study.
4. This compound Treatment:
-
After confirming diabetes, begin treatment with this compound.
-
Administer this compound orally at a dose of 20 mg/kg body weight daily for the duration of the study (e.g., 42 days).
-
The diabetic control group should receive the vehicle.
5. Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Harvest the eyes and isolate the retinas for various analyses.
-
One eye can be fixed for histopathological analysis (Protocol 5), while the retina from the other eye can be snap-frozen for biochemical assays.
Protocol 3: Western Blot Analysis of Retinal Tissue
This protocol is for quantifying the expression of specific proteins in retinal tissue.
1. Protein Extraction:
-
Homogenize the isolated retinal tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, NLRP3, cleaved-caspase-1, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: ELISA for Cytokine Measurement in Retinal Homogenates
This protocol is for quantifying pro-inflammatory cytokines in retinal tissue.
1. Sample Preparation:
-
Homogenize the retinal tissue in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration.
2. ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., rat IL-1β or IL-18).
-
Follow the manufacturer's instructions carefully. Typically, the procedure involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (diluted to an appropriate concentration) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a biotinylated detection antibody.
-
Incubating and then washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and then washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the sample.
Protocol 5: Spectrophotometric Assays for Antioxidant Enzyme Activity
This protocol outlines the measurement of SOD, CAT, and GPx activity in retinal homogenates.
1. Sample Preparation:
-
Prepare retinal homogenates as described in Protocol 4, Step 1.
2. Superoxide Dismutase (SOD) Activity Assay:
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The inhibition of NBT reduction is proportional to the SOD activity.
-
Measure the change in absorbance spectrophotometrically.
3. Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
The rate of H2O2 decomposition can be monitored by the decrease in absorbance at 240 nm.
4. Glutathione Peroxidase (GPx) Activity Assay:
-
This assay couples the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) by GPx with the oxidation of NADPH by glutathione reductase.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to GPx activity.
5. Data Analysis:
-
Calculate the enzyme activity based on the change in absorbance over time and the protein concentration of the sample.
-
Express the activity in units per milligram of protein (U/mg protein).
Protocol 6: Hematoxylin (B73222) and Eosin (H&E) Staining of Retinal Sections
This protocol is for the general morphological assessment of the retina.
1. Tissue Preparation:
-
Fix the enucleated eyes in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution) for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695).
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.
2. Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with hematoxylin (e.g., Ehrlich's hematoxylin) for a set time (e.g., 10 minutes), which stains cell nuclei blue/purple.
-
"Blue" the sections in a weak alkaline solution (e.g., dilute ammonia (B1221849) water).
-
Differentiate in acid-alcohol to remove excess stain.
-
Counterstain with eosin, which stains the cytoplasm and extracellular matrix in shades of pink.
-
Dehydrate the stained sections through graded ethanol and clear in xylene.
3. Mounting and Microscopic Examination:
-
Mount a coverslip over the section using a mounting medium.
-
Examine the stained sections under a light microscope to assess retinal morphology, including the different retinal layers (e.g., ganglion cell layer, inner nuclear layer, outer nuclear layer) and look for pathological changes like edema, cell loss, or structural disorganization.
References
Troubleshooting & Optimization
How to improve Palbinone yield during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Palbinone from its natural source, Moutan Cortex (Paeonia suffruticosa).
Troubleshooting Guide: Improving this compound Yield
This guide addresses common issues encountered during the extraction of this compound and other diterpenoids.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No this compound Yield | 1. Poor Raw Material Quality: Incorrect plant species, improper harvesting time, or degradation of this compound due to poor storage conditions. | - Verify the botanical identity of the Paeonia suffruticosa root bark. - Harvest when the concentration of active compounds is highest. - Ensure the raw material is properly dried and stored in a cool, dark, and dry place. |
| 2. Inefficient Cell Lysis: Plant cell walls are not sufficiently broken down, preventing the solvent from accessing the intracellular this compound. | - Grind the dried Moutan Cortex into a fine, uniform powder to increase the surface area for extraction.[1] | |
| 3. Inappropriate Solvent Selection: The solvent used may not have the optimal polarity to efficiently solubilize this compound. | - this compound is a diterpenoid, and organic solvents like ethanol (B145695), methanol, or mixtures with water are often effective.[2][3] - Experiment with different solvent systems and concentrations to find the optimal one for this compound. | |
| 4. Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may not be optimized. | - Systematically optimize each parameter. For example, in ultrasound-assisted extraction of compounds from Paeonia suffruticosa, optimal conditions were found to be an ethanol concentration of 33-62%, a temperature of 36-55°C, and an extraction time of 31-44 minutes.[2][3] | |
| Presence of Impurities in Extract | 1. Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | - Employ a multi-step extraction process. For instance, an initial extraction with a non-polar solvent like hexane (B92381) can remove lipids and chlorophyll (B73375) before extracting with a more polar solvent for this compound.[4] - Utilize purification techniques such as column chromatography (e.g., with silica (B1680970) gel or macroporous resin) to separate this compound from other extracted compounds.[2][3] |
| 2. Degradation of this compound: High temperatures or prolonged extraction times can lead to the chemical breakdown of the target compound. | - Use lower extraction temperatures, especially with heat-sensitive compounds.[5] - Minimize the extraction time to what is necessary for efficient extraction.[6] | |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: Natural products can contain compounds that act as emulsifiers, preventing the separation of aqueous and organic layers. | - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. - Centrifuge the mixture to facilitate the separation of the layers. |
| Difficulty in Solvent Removal | 1. High Boiling Point of Solvent: Some solvents require high temperatures for evaporation, which can degrade this compound. | - Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. - Employ a solvent with a lower boiling point if possible, without compromising extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient in terms of time and solvent consumption compared to conventional methods like Soxhlet extraction.[7] For example, UAE has been successfully used to extract paeonol (B1678282) and monoterpene glycosides from Paeonia suffruticosa with high yields.[2][3]
Q2: How does the choice of solvent affect this compound yield?
A2: The solvent's polarity is a critical factor. For diterpenoids like this compound, polar solvents are generally effective. Studies on related compounds from Paeonia suffruticosa have shown that aqueous ethanol solutions, typically in the range of 33% to 62%, provide excellent yields.[2][3] The addition of water to organic solvents can increase the polarity and improve the extraction of certain compounds.[5]
Q3: What is the impact of temperature on this compound extraction?
A3: Temperature influences the solubility and diffusion rate of this compound. Increasing the temperature can enhance extraction efficiency up to a certain point. However, excessive heat can cause thermal degradation of the compound.[5] For the ultrasound-assisted extraction of paeonol from Moutan Cortex, the optimal temperature was found to be 36°C.[3]
Q4: How can I optimize the extraction parameters for maximum this compound yield?
A4: A systematic approach using experimental designs like Response Surface Methodology (RSM) can be employed to optimize multiple parameters simultaneously, such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio.[7] This approach has been successfully used to maximize the yield of other bioactive compounds from Paeonia suffruticosa.[2][3]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of specific compounds like this compound in a complex plant extract.[4] The identity of the compound can be further confirmed using mass spectrometry (LC-MS).[8]
Quantitative Data on Extraction from Paeonia suffruticosa
The following tables summarize the optimized conditions and yields for the extraction of other bioactive compounds from Paeonia suffruticosa, which can serve as a starting point for the optimization of this compound extraction.
Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Paeonol from Moutan Cortex [3]
| Parameter | Optimal Value |
| Ethanol Concentration | 62% |
| Liquid-to-Material Ratio | 21:1 (mL/g) |
| Ultrasonic Time | 31 min |
| Ultrasonic Temperature | 36°C |
| Ultrasonic Power | 420 W |
| Yield | 14.01 mg/g |
Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [2]
| Parameter | Optimal Value |
| Ethanol Concentration | 33% |
| Liquid-to-Material Ratio | 33:1 (mL/g) |
| Ultrasound Time | 44 min |
| Ultrasound Temperature | 55°C |
| Ultrasound Power | 400 W |
| Yield | 121.03 mg/g |
Experimental Protocols
General Protocol for Diterpenoid Extraction from Plant Material
This protocol provides a general framework for the extraction of diterpenoids like this compound and can be adapted and optimized for specific research needs.
-
Preparation of Plant Material:
-
Obtain dried root bark of Paeonia suffruticosa (Moutan Cortex).
-
Grind the plant material into a fine powder using a grinder or mortar and pestle.[1]
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Choose an appropriate solvent system (e.g., 60% ethanol in water).
-
Determine the solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Combine the plant powder and solvent in a suitable flask.
-
Employ an extraction method:
-
Maceration: Let the mixture stand at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for a specific time (e.g., 30 minutes) and temperature (e.g., 40°C).[2][3]
-
Microwave-Assisted Extraction (MAE): Use a microwave extractor with controlled power and time settings.
-
-
-
Filtration and Concentration:
-
Separate the solid plant material from the liquid extract by filtration (e.g., using Whatman No. 1 filter paper).
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.
-
-
Purification (Optional):
-
The crude extract can be further purified using chromatographic techniques.
-
For example, dissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column.
-
Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the fractions.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Alternatively, macroporous resin chromatography can be used for purification.[2][3]
-
-
Analysis:
-
Analyze the purified fractions using HPLC to quantify the yield of this compound.
-
Confirm the identity of this compound using LC-MS.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A flowchart of the general experimental workflow for extracting and analyzing this compound.
Caption: this compound activates the AMPK signaling pathway, leading to beneficial metabolic effects.[9]
References
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of flavanones extraction by modulating differential solvent densities and centrifuge temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with Palbinone solubility
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of Palbinone during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered with this compound solubility in a question-and-answer format.
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a terpenoid with hydrophobic properties, making it readily soluble in several organic solvents. For laboratory use, the following solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone[1]
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media for cell culture. What should I do?
A2: This is a common issue when working with hydrophobic compounds like this compound. Precipitation occurs because the compound is poorly soluble in aqueous solutions. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Pre-warming Media: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of media first, mix gently, and then add this to the remaining media.
-
Vortexing: Gently vortex the solution immediately after adding the this compound stock to the media to aid in dispersion.
-
Serum Content: The presence of serum, such as fetal bovine serum (FBS), in the cell culture media can help to stabilize hydrophobic compounds and prevent precipitation. If your experimental conditions allow, ensure you are diluting into a serum-containing medium.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: No, this compound is poorly soluble in aqueous solutions like water or PBS. Attempting to dissolve it directly in these will likely result in the compound not dissolving or precipitating out of solution. A stock solution in an organic solvent like DMSO is necessary for introducing this compound into aqueous experimental systems.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability. When stored properly, these stock solutions are typically stable for several months. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge it to collect the contents at the bottom.
Data Presentation: this compound Solubility
| Solvent | Solubility Qualitative Data | Notes |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro experiments. |
| Ethanol | Soluble | Can be used for stock solutions, but be mindful of its potential effects on cells at higher concentrations. |
| Methanol | Soluble | Another option for stock solution preparation. |
| Chloroform | Soluble | Primarily for chemical analysis, not recommended for biological experiments. |
| Dichloromethane | Soluble | Primarily for chemical analysis, not recommended for biological experiments. |
| Ethyl Acetate | Soluble | Primarily for chemical analysis, not recommended for biological experiments. |
| Acetone | Soluble | Can be used for stock solutions, but its volatility and cellular effects should be considered. |
| Aqueous Solutions | ||
| Water | Poorly Soluble / Insoluble | Direct dissolution is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble / Insoluble | Not suitable as a primary solvent. |
| Cell Culture Media | Poorly Soluble / Insoluble | Requires a co-solvent like DMSO for introduction into the media. |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for typical in vitro experiments.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 3.58 mg of this compound for every 1 mL of DMSO (Molecular Weight of this compound = 358.47 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Immediately after adding the this compound stock to the medium, gently vortex the tube to ensure proper mixing and minimize precipitation.
-
Use the freshly prepared working solution for your cell-based assays. It is recommended to prepare working solutions fresh for each experiment.
-
Signaling Pathways and Experimental Workflows
This compound has been reported to influence several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying the effects of this compound.
Caption: Logical relationship of this compound's influence on key signaling pathways.
References
Optimizing Palbinone Concentration for Cell-Based Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Palbinone in cell-based assays. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate effective and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available literature, a broad starting range of 1 µM to 50 µM is recommended for initial screening experiments. To determine the optimal concentration for your specific experimental setup, it is crucial to perform a dose-response curve.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments.
Q3: I am not observing the expected biological effect of this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of effect. First, verify the concentration range used; it may be too low to elicit a response in your specific cell line. Confirm the viability of your cells and the proper functioning of your assay with a known positive control. Also, consider the stability of this compound in your culture medium over the duration of the experiment. Finally, ensure that the signaling pathway you are investigating is active in your cell model.
Q4: I am observing significant cytotoxicity with this compound treatment. How can I mitigate this?
A4: High concentrations of this compound can lead to cytotoxicity. It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your cell line. If cytotoxicity is still a concern at effective concentrations, consider reducing the treatment duration or using a lower, yet still effective, concentration in combination with other agents if appropriate for your experimental design.
Q5: Can this compound interfere with common assay reagents?
A5: While not extensively reported for this compound, some compounds can interfere with assay components. For instance, compounds with reducing properties can directly reduce tetrazolium salts (e.g., MTT), leading to false-positive results in viability assays. To control for this, include a cell-free control containing media, this compound, and the assay reagent to assess any non-enzymatic conversion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | - Inconsistent cell seeding density.- Variability in this compound stock solution preparation.- Pipetting errors. | - Ensure uniform cell seeding by thoroughly resuspending cells before plating.- Prepare a large batch of this compound stock solution for a series of experiments.- Use calibrated pipettes and consistent pipetting techniques. |
| High background signal in Western Blots | - Inadequate blocking.- Primary or secondary antibody concentration too high.- Insufficient washing. | - Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.- Optimize antibody concentrations by performing a titration.- Increase the number and duration of wash steps with TBST. |
| Low or no signal in Western Blots for phosphorylated proteins | - Loss of phosphorylation during sample preparation.- Low abundance of the target protein. | - Include phosphatase inhibitors in your lysis buffer.- Load a higher amount of protein on the gel.- Use a positive control to confirm antibody and detection system functionality. |
| High variability in ELISA results | - Incomplete washing.- Inconsistent incubation times or temperatures.- Bubbles in wells. | - Ensure thorough washing of wells between steps.- Use a temperature-controlled incubator and a timer for all incubation steps.- Carefully inspect wells for bubbles before reading the plate. |
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in various cell-based assays. Note that these are starting points, and optimization for your specific cell line and experimental conditions is recommended.
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| HepG2 | Glucose Uptake Assay | Dose-dependent effects observed | [1] |
| HepG2 | Western Blot (AMPK activation) | Dose-dependent increase in p-AMPK | [1] |
Key Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular metabolism, inflammation, and oxidative stress.
This compound-Mediated AMPK Activation
This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. The upstream kinases LKB1 and CaMKKβ are known to phosphorylate and activate AMPK[2][3].
This compound's Anti-Inflammatory Effect via NF-κB Inhibition
This compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In the canonical pathway, stimuli lead to the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound's inhibitory action could potentially involve preventing the phosphorylation of IκB kinase (IKK), a key step in this cascade[4][5].
This compound and the Nrf2 Antioxidant Response
This compound may also activate the Nrf2 antioxidant response pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes[6][7][8].
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of target proteins (e.g., AMPK) following this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
ELISA for Cytokine Secretion (e.g., IL-1β)
This protocol can be used to measure the effect of this compound on the secretion of cytokines from cells, for example, in response to an inflammatory stimulus like LPS.
Materials:
-
Cells of interest (e.g., macrophages)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
24-well plates
-
Human IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate at an appropriate density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce cytokine production. Include an unstimulated control.
-
Collect the cell culture supernatants.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Briefly, this typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IL-1β in your samples based on the standard curve.
References
- 1. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 7. Keap1 controls postinduction repression of the Nrf2-mediated antioxidant response by escorting nuclear export of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Palbinone Technical Support Center: Troubleshooting Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the degradation of Palbinone in solution. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A: Loss of biological activity is often a primary indicator of compound degradation. This compound, a terpenoid, may be susceptible to degradation under common experimental conditions. Factors that can contribute to its degradation in solution include improper storage, solvent choice, pH of the aqueous buffer, exposure to light, and elevated temperatures.
Q2: What are the optimal storage conditions for this compound stock solutions?
A: To ensure maximum stability, this compound stock solutions should be stored under the following conditions:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Temperature: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: this compound should be protected from light.[1] Store aliquots in amber vials or tubes, or in a light-blocking container.
Q3: I'm observing inconsistent results in my cell-based assays. Could this compound be degrading in my culture medium?
A: Yes, components in cell culture media and the incubation conditions can promote the degradation of this compound. Potential issues include:
-
pH Instability: The pH of your culture medium can influence the stability of this compound. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Enzymatic Degradation: Biological matrices, such as cell culture media containing serums, may contain enzymes that can metabolize or degrade this compound. Minimizing the incubation time of the compound in the medium before analysis can help mitigate this.
-
Adsorption to Plastics: Like many hydrophobic molecules, this compound may adsorb to the surface of plasticware (e.g., microplates, tubes). This can lead to a decrease in the effective concentration of the compound in your experiment. Using low-protein-binding plasticware can help to reduce this effect.
Q4: What are the visual or analytical signs that my this compound solution has degraded?
A: Visual inspection of your solution is the first step. Any change in color or the appearance of precipitate may indicate degradation or poor solubility. However, many degradation products may be soluble and not result in a visible change. For a more definitive assessment, analytical methods are required. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the purity of your this compound solution over time. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate mass of this compound in anhydrous DMSO or ethanol.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in light-protected, tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your experimental buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
A forced degradation study can help identify the conditions under which this compound is unstable. This involves subjecting a solution of this compound to various stress conditions.
1. Preparation of this compound Solution:
-
Prepare a solution of this compound in a suitable solvent system (e.g., acetonitrile:water, 50:50 v/v) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add 3% hydrogen peroxide to the this compound solution and keep it at room temperature.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to a light source (e.g., direct sunlight or a photostability chamber).
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of the unstressed sample (time 0).
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize any significant degradation products.
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 1N HCl (60°C) | 24 | Data not available | Data not available |
| 1N NaOH (60°C) | 24 | Data not available | Data not available |
| 3% H₂O₂ (RT) | 24 | Data not available | Data not available |
| Heat (80°C) | 24 | Data not available | Data not available |
| Light Exposure | 24 | Data not available | Data not available |
Note: Specific quantitative data for this compound is not currently available in the public domain. This table should be populated with data from your own experimental results.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection |
| Solid | 4°C | Long-term | Required |
| In Anhydrous Solvent | -20°C | Up to 1 month | Required |
| In Anhydrous Solvent | -80°C | Up to 6 months | Required |
Signaling Pathways and Experimental Workflows
This compound has been reported to modulate several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound and the AMPK Signaling Pathway
This compound has been shown to stimulate glucose uptake and glycogen (B147801) synthesis through the activation of AMP-activated protein kinase (AMPK).[2][3][4] AMPK is a central regulator of cellular energy homeostasis.
Caption: this compound activates AMPK, leading to downstream effects on glucose and lipid metabolism.
This compound and the Nrf2/HO-1 Signaling Pathway
This compound can also induce the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the Nrf2 signaling pathway.
Caption: this compound induces the translocation of Nrf2 to the nucleus, promoting the expression of HO-1.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for investigating the stability of this compound in a given experimental solution.
Caption: A workflow for determining the stability of this compound in an aqueous solution.
References
- 1. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Palbociclib Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to Palbociclib (B1678290) (also known under the brand name Ibrance) in cancer cell lines. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is Palbociclib and how does it work?
A1: Palbociclib is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In cancer cells, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation. Palbociclib works by binding to and inhibiting the activity of CDK4 and CDK6. This prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated (active) Rb then binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. The overall effect is a G1 cell cycle arrest, which inhibits cancer cell proliferation.[1][2]
Q2: My cancer cell line, which was initially sensitive to Palbociclib, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to Palbociclib is a significant challenge and can occur through various mechanisms. Some of the most commonly observed mechanisms include:
-
Loss or inactivation of Retinoblastoma (Rb) protein: Since Rb is the primary target of the CDK4/6-mediated cell cycle control, its loss or inactivating mutations render the cell insensitive to CDK4/6 inhibition.[3]
-
Upregulation of Cyclin E1 and CDK2 activity: Increased expression of Cyclin E1, often due to gene amplification, can complex with CDK2 to phosphorylate Rb, thereby bypassing the need for CDK4/6 activity and driving G1/S transition.[3][4][5]
-
Activation of alternative signaling pathways: Upregulation of pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways can provide alternative routes for cell cycle progression and survival, reducing the cell's dependence on the CDK4/6 axis.[6][7]
-
Increased expression of CDK6: Overexpression of CDK6 can sometimes overcome the inhibitory effects of Palbociclib.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump Palbociclib out of the cell, reducing its intracellular concentration and efficacy.[8]
Q3: Can Palbociclib resistance be reversed?
A3: Some studies suggest that in certain contexts, Palbociclib resistance may be reversible. For instance, a "drug holiday," where the resistant cells are cultured in the absence of Palbociclib for a period, has been shown in some preclinical models to restore sensitivity to the drug. This is thought to be because the resistance mechanism is non-genetic and dependent on the continuous presence of the drug. However, this is not universally applicable and depends on the specific mechanism of resistance.
Q4: Are there any known biomarkers that can predict resistance to Palbociclib?
A4: Research into predictive biomarkers for Palbociclib resistance is ongoing. Some potential biomarkers that have been identified include:
-
Loss of Rb1 expression: Lack of functional Rb protein is a strong predictor of primary resistance.
-
High Cyclin E1 (CCNE1) expression: Elevated levels of Cyclin E1 have been associated with a poorer response to Palbociclib.[4][5]
-
Alterations in the PI3K pathway: Activating mutations in PIK3CA may be associated with resistance, although this is still under investigation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during your experiments with Palbociclib.
Problem 1: My Palbociclib-treated cells are not arresting in the G1 phase of the cell cycle.
-
Question: I've treated my cancer cell line with Palbociclib, but flow cytometry analysis does not show the expected increase in the G1 population. What could be the reason?
-
Answer and Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: First, ensure that your cell line is known to be sensitive to Palbociclib. Rb-negative cell lines, for example, will not respond to Palbociclib's G1 arrest mechanism. You can check the literature for the Rb status of your cell line or perform a western blot to confirm Rb expression.
-
Verify Drug Potency: Ensure that your Palbociclib stock solution is correctly prepared and stored to maintain its activity. It is advisable to prepare fresh dilutions for each experiment.
-
Optimize Drug Concentration and Treatment Duration: The concentration of Palbociclib and the duration of treatment required to induce G1 arrest can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Check for Acquired Resistance: If the cell line was previously sensitive, it may have developed resistance. Refer to the "Characterizing Palbociclib Resistance" section below to investigate potential resistance mechanisms.
-
Review Experimental Protocol: Double-check your cell cycle analysis protocol for any potential errors in cell fixation, permeabilization, or staining.
-
Problem 2: My cells have developed resistance to Palbociclib. How can I confirm and characterize this resistance?
-
Question: My cells are now growing in the presence of Palbociclib concentrations that were previously inhibitory. What experiments should I perform to understand the resistance?
-
Answer and Troubleshooting Steps:
-
Determine the IC50 Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines with a range of Palbociclib concentrations. A significant increase in the IC50 value for the resistant line compared to the parental line will confirm resistance.
-
Analyze the CDK4/6-Rb Pathway: Use western blotting to examine the expression and phosphorylation status of key proteins in the pathway.
-
Rb and p-Rb: Check for the total Rb protein levels. A complete loss of Rb is a clear indicator of resistance. Also, assess the phosphorylation of Rb at serine 780 and serine 807/811. In resistant cells, you may observe persistent Rb phosphorylation even in the presence of Palbociclib.
-
Cyclin E1 and CDK2: Investigate the expression levels of Cyclin E1 and CDK2. Upregulation of these proteins is a common mechanism of resistance.
-
-
Assess Alternative Signaling Pathways: Perform western blotting for key markers of activated PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways.
-
Cell Cycle Analysis: Compare the cell cycle profiles of sensitive and resistant cells with and without Palbociclib treatment. Resistant cells will likely show a reduced or absent G1 arrest in the presence of the drug.
-
Problem 3: I want to test a combination therapy to overcome Palbociclib resistance. Which drugs should I consider?
-
Question: Based on the likely resistance mechanism in my cells, what are some rational combination strategies?
-
Answer and Potential Combination Agents:
-
If Cyclin E1/CDK2 is upregulated: Consider combining Palbociclib with a CDK2 inhibitor. This dual blockade can restore the G1 checkpoint control.
-
If the PI3K/AKT/mTOR pathway is activated: A combination with a PI3K, AKT, or mTOR inhibitor (like Everolimus) could be effective.[6]
-
If the MAPK pathway is activated: Combining Palbociclib with a MEK inhibitor may re-sensitize the cells.
-
If Androgen Receptor (AR) signaling is activated (in relevant cancer types): An AR inhibitor like Enzalutamide could be a potential combination partner.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Palbociclib resistance. Note that specific values can vary depending on the experimental conditions and the specific sub-clone of the cell line.
Table 1: IC50 Values of Palbociclib in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | 0.108 ± 0.013 | 2.913 ± 0.790 | ~27 | [9] |
| MCF-7 | ~0.75 | ~7.15 | ~9.5 | [5] |
| T47D | ~0.26 | ~3.37 | ~13 | [5] |
| MCF-7 | ~1.8 | ~16.7 | ~9.3 | [10] |
| T47D | Not specified | 3-fold higher than sensitive | 3 | [10] |
| MCF-7 | 5.077 | 24.72 | ~4.9 | [11] |
Table 2: Changes in Protein Expression and Phosphorylation in Palbociclib-Resistant Cells
| Protein | Change in Resistant Cells | Cell Line(s) | Method | Reference |
| Rb | Decreased or Lost | MCF-7, T47D | Western Blot | [3][4] |
| p-Rb (Ser780, Ser807/811) | Maintained/Increased in presence of Palbociclib | MCF-7 | Western Blot | [7][12] |
| Cyclin E1 | Increased | MCF-7, T47D | Western Blot, GEP | [3][4][5] |
| CDK2 | Increased | T47D | Western Blot | [13] |
| p-AKT (Ser473) | Increased | T47D | Western Blot | [6] |
| p-mTOR (Ser2448) | Increased | T47D | Western Blot | [6] |
| p-ERK1/2 | Increased | NSCLC cell lines | Western Blot | [14] |
Table 3: Cell Cycle Distribution in Response to Palbociclib
| Cell Line | Condition | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 (Sensitive) | Vehicle | 45.5 | 42.1 | 12.4 | [11] |
| Palbociclib (4 µM) | 75.3 | 15.2 | 9.5 | [11] | |
| MCF-7 (Resistant) | Vehicle | 48.2 | 40.5 | 11.3 | [11] |
| Palbociclib (4 µM) | 50.1 | 38.7 | 11.2 | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in Palbociclib action and resistance.
Detailed Experimental Protocols
Protocol 1: Generation of a Palbociclib-Resistant Cell Line
This protocol describes a general method for developing a Palbociclib-resistant cell line through continuous exposure to increasing concentrations of the drug.[15][16][17]
Materials:
-
Parental cancer cell line (e.g., MCF-7 or T47D)
-
Complete cell culture medium
-
Palbociclib (sterile, stock solution in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Method:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of Palbociclib for the parental cell line.
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing Palbociclib at a concentration equal to or slightly below the IC50.
-
Monitor Cell Growth: Closely monitor the cells for growth. Initially, you may observe significant cell death and a reduction in proliferation. Continue to passage the surviving cells in the drug-containing medium.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily in the initial drug concentration, gradually increase the concentration of Palbociclib in the culture medium. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Repeat and Select: Repeat the process of adaptation and dose escalation over several months. The goal is to select for a population of cells that can proliferate in a high concentration of Palbociclib (e.g., 1-5 µM).
-
Characterize the Resistant Line: Once a resistant population is established, perform the following to characterize the new cell line:
-
Confirm the shift in IC50 compared to the parental line.
-
Analyze key protein markers and signaling pathways as described in the troubleshooting guide.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Palbociclib on cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Palbociclib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Palbociclib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours (or the desired treatment duration) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Rb, p-Rb, and Cyclin E1
This protocol outlines the steps for analyzing the expression and phosphorylation of key proteins involved in Palbociclib resistance.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Rb, anti-p-Rb (Ser780), anti-p-Rb (Ser807/811), anti-Cyclin E1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Method:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and run 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to prepare cells for cell cycle analysis by flow cytometry.
Materials:
-
Cells (treated and untreated)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Method:
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
References
- 1. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin E1 and Rb modulation as common events at time of resistance to palbociclib in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unclineberger.org [unclineberger.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the Bioavailability of Palbinone for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address challenges encountered when working to enhance the in vivo bioavailability of Palbinone. Given that this compound is a terpenoid, it is presumed to have low aqueous solubility, a common characteristic of this class of compounds, which presents a significant hurdle for achieving adequate systemic exposure in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability expected to be low?
A1: this compound is a terpenoid isolated from the roots of Paeonia albiflora and Moutan Cortex.[1][2][3] Like many terpenoids, this compound is a lipophilic molecule, and its low bioavailability is likely attributable to poor aqueous solubility, which limits its dissolution in the gastrointestinal tract—a critical step for absorption.[4][5][6]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A2: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[7][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level can improve its dissolution.[10][11]
-
Lipid-Based Formulations: Solubilizing this compound in oils, surfactants, and co-solvents can improve its absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[5][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[12]
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption.[4]
Q3: How do I choose the most suitable formulation strategy for this compound?
A3: The optimal strategy depends on the specific physicochemical properties of this compound (which are not extensively documented in the public domain), the desired dosage form, and the animal model being used. A good starting point is to determine its aqueous solubility and permeability (e.g., using a Caco-2 assay). For a compound with low solubility and potentially high permeability (BCS Class II), strategies that enhance dissolution, such as solid dispersions and lipid-based formulations, are often effective.[8][12]
Q4: Are there any known signaling pathways activated by this compound that are relevant to its therapeutic effects?
A4: Yes, this compound has been shown to stimulate the AMP-activated protein kinase (AMPK) signaling pathway.[3] This pathway is a key regulator of cellular energy homeostasis and is a therapeutic target for metabolic diseases like type 2 diabetes.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Attempt micronization or nanosuspension of the this compound powder. 2. Formulation Enhancement: Develop a formulation to improve solubility, such as a solid dispersion or a lipid-based formulation (e.g., SEDDS).[7][10] |
| Precipitation of this compound in the dosing vehicle or upon dilution in the GI tract. | 1. Vehicle Optimization: Screen for a vehicle with higher solubilizing capacity. For aqueous vehicles, consider pH adjustment or the addition of co-solvents or solubilizing excipients. For lipid-based vehicles, ensure this compound remains in solution upon dispersion. 2. Supersaturating Systems: For solid dispersions, include precipitation inhibitors in the formulation.[12] |
| First-pass metabolism in the gut wall and/or liver. | 1. Route of Administration: If feasible for the study's objective, consider an alternative route of administration (e.g., intraperitoneal) to bypass first-pass metabolism. 2. Formulation to Promote Lymphatic Transport: Certain lipid-based formulations with long-chain triglycerides can promote lymphatic uptake, thereby reducing first-pass metabolism.[5] |
Issue 2: this compound Formulation Instability
| Potential Cause | Troubleshooting Steps |
| This compound precipitates out of the dosing solution over time. | 1. Solubility Assessment: Determine the equilibrium solubility of this compound in the chosen vehicle to ensure you are working below the saturation point. 2. Stabilizers: Incorporate stabilizers such as surfactants or polymers. 3. Storage Conditions: Investigate the effect of temperature and light on the stability of the formulation and store it under optimal conditions.[1] |
| Phase separation in lipid-based formulations. | 1. Excipient Compatibility: Ensure all components of the lipid-based system are miscible. 2. Optimize Ratios: Empirically determine the optimal ratio of oil, surfactant, and co-solvent to form a stable emulsion or microemulsion upon dilution. |
| Low encapsulation efficiency in nanoparticle or liposomal formulations. | 1. Improve Drug-Carrier Affinity: Select polymers or lipids that have a higher affinity for this compound.[10] 2. Optimize Formulation Process: Adjust parameters such as the drug-to-carrier ratio, sonication time, or homogenization pressure. |
Quantitative Data Summary
Table 1: Example Physicochemical Properties of a this compound-like Compound
| Parameter | Example Value | Implication for Bioavailability |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility is a major barrier to dissolution and absorption. |
| LogP | > 4.0 | High lipophilicity contributes to poor aqueous solubility but may favor membrane permeation. |
| Permeability (Caco-2) | High (e.g., >10 x 10⁻⁶ cm/s) | If permeability is high, the primary hurdle is solubility (BCS Class II). |
| Molecular Weight | ~358.47 g/mol | Within the range where good membrane permeability is possible. |
Table 2: Comparison of Example Formulations for a this compound-like Compound
| Formulation Approach | Key Parameters Measured | Example Results |
| Aqueous Suspension (Control) | Apparent Solubility | < 1 µg/mL |
| In Vivo AUC₀-₂₄ₕ (Rat) | 50 ng·h/mL | |
| Micronized Suspension | Particle Size (D₉₀) | < 10 µm |
| In Vivo AUC₀-₂₄ₕ (Rat) | 150 ng·h/mL | |
| Solid Dispersion (1:10 drug:polymer ratio) | Amorphous State Confirmation | Confirmed by XRD/DSC |
| In Vitro Dissolution (at 60 min) | 85% released | |
| In Vivo AUC₀-₂₄ₕ (Rat) | 600 ng·h/mL | |
| Self-Emulsifying Drug Delivery System (SEDDS) | Droplet Size Upon Dilution | < 200 nm |
| In Vivo AUC₀-₂₄ₕ (Rat) | 950 ng·h/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent such as methanol, ethanol, or acetone. A typical drug-to-polymer ratio to start with is 1:5 or 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.[10]
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.[10]
-
Characterization:
-
Assess the drug content and uniformity using a validated analytical method (e.g., HPLC).
-
Confirm the amorphous state of this compound in the dispersion using X-ray diffraction (XRD) and/or differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion to the unformulated drug.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
-
Formulation Development:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare various formulations by mixing the components in different ratios and vortexing until a clear solution is obtained.
-
-
Characterization of the SEDDS Pre-concentrate:
-
Evaluate the prepared SEDDS for clarity, viscosity, and drug content.[10]
-
-
Evaluation of Self-Emulsification:
-
Add a small amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle agitation.
-
Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion.
-
-
Droplet Size and Zeta Potential Analysis:
-
Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument.[10]
-
-
In Vitro Drug Release Studies:
-
Perform in vitro drug release studies using a dialysis bag method or a standard dissolution apparatus to evaluate the release profile of this compound from the SEDDS formulation.[10]
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel terpenoid from Paeonia albiflora; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. symmetric.events [symmetric.events]
- 6. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Palbociclib Technical Support Center: Addressing Off-Target Effects
A Note on the Compound: You inquired about "Palbinone." Our search indicates that "this compound" is a natural compound with activities related to AMPK activation and anti-inflammatory effects. However, the context of your query—addressing off-target effects in experimental settings for cancer research—strongly suggests a possible confusion with Palbociclib (B1678290) , a well-known CDK4/6 inhibitor used in cancer therapy. The names are phonetically similar, and off-target effects are a critical consideration for researchers using Palbociclib. This guide will focus on Palbociclib to best address the core of your request.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Palbociclib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Palbociclib?
A1: Palbociclib is a highly specific, reversible, small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the cell cycle transition from G1 to S phase and inducing cell cycle arrest.[1][2] The activity of Palbociclib is dependent on the presence of a functional Rb protein.[3][4]
Q2: What are the known off-target kinases for Palbociclib?
A2: Palbociclib is considered highly selective for CDK4 and CDK6. While it is one of the more specific kinase inhibitors, at higher concentrations it may inhibit other kinases. A comprehensive kinase panel screening is the most definitive way to determine its off-target profile in a given experimental system. It is important to compare the concentrations at which off-target effects are observed with the IC50 for CDK4/6 to assess the therapeutic window.
Q3: My cells are not arresting in G1 phase after Palbociclib treatment. What could be the reason?
A3: There are several potential reasons for a lack of G1 arrest:
-
Rb Status: Palbociclib's primary mechanism of action is Rb-dependent.[3] Cells that are Rb-negative (e.g., SaOS2 cells) or have a mutated, non-functional Rb protein will be resistant to Palbociclib-induced G1 arrest.[4]
-
Drug Concentration: The concentration of Palbociclib may be too low to effectively inhibit CDK4/6 in your specific cell line.
-
Cell Line Specificity: Some cell lines may have intrinsic resistance mechanisms, such as overexpression of cyclin D or alternative pathways that bypass the G1/S checkpoint.
-
Drug Quality: Ensure the Palbociclib you are using is of high quality and has not degraded.
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target CDK4/6 inhibition and not an off-target effect?
A4: To confirm on-target effects, you should perform several control experiments:
-
Use an Rb-negative cell line: As a negative control, treat an Rb-negative cell line with Palbociclib. The absence of the phenotype in these cells would support an on-target, Rb-dependent mechanism.[3]
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CDK4 or CDK6.
-
Use a structurally different CDK4/6 inhibitor: Use another CDK4/6 inhibitor with a different chemical structure, such as Ribociclib or Abemaciclib.[3] If you observe the same phenotype, it is more likely to be an on-target effect.
-
Molecular analysis: Confirm G1 arrest and inhibition of Rb phosphorylation via Western blot for phospho-Rb (Ser780, Ser807/811) and cell cycle analysis by flow cytometry.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity at concentrations that should induce cytostasis. | Off-target toxicity: Palbociclib may be hitting other kinases or cellular targets essential for survival in your specific cell line at the concentration used.[5] | 1. Perform a detailed dose-response curve: Determine the precise concentration range for cytostatic versus cytotoxic effects. 2. Use a lower concentration: If possible, use the lowest effective concentration that still inhibits Rb phosphorylation. 3. Run a cytotoxicity assay: Use assays like LDH release or Annexin V staining to quantify cell death across a range of concentrations. |
| Phenotype observed in Rb-negative cells. | Off-target effect: The observed phenotype is likely independent of CDK4/6 inhibition and is due to Palbociclib interacting with other cellular targets. | 1. Investigate alternative pathways: The phenotype may be real but not due to the intended mechanism. 2. Perform a kinase screen: A broad kinase inhibition panel can help identify potential off-target kinases. 3. Use a chemical analog: If available, use a structurally similar but biologically inactive analog of Palbociclib as a negative control. |
| Inconsistent results between different assays measuring the same endpoint. | Assay-specific artifacts or off-target effects influencing one assay more than another. | 1. Use orthogonal assays: Confirm your findings using a different method that measures the same biological outcome through a different mechanism. For example, if measuring cell proliferation with a metabolic assay like MTT, confirm with a direct cell counting method or a BrdU incorporation assay. 2. Review assay principles: Carefully examine the detection method of each assay for potential interferences with the drug compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Palbociclib
| Target | IC50 (nM) | Assay Type |
| CDK4/Cyclin D1 | 11 | Biochemical |
| CDK6/Cyclin D3 | 16 | Biochemical |
| Reference: Based on publicly available data for PD-0332991. |
Table 2: Typical Experimental Concentrations
| Assay Type | Cell Line Example | Concentration Range | Expected Outcome |
| Cell Cycle Arrest | MCF-7 (Rb-positive) | 100 nM - 1 µM | G1 arrest, decreased p-Rb |
| Negative Control | SaOS2 (Rb-negative) | 100 nM - 1 µM | No G1 arrest |
| Note: Optimal concentrations should be determined empirically for each cell line. |
Experimental Protocols
1. Western Blot for Phospho-Rb and Total Rb
-
Objective: To confirm on-target inhibition of CDK4/6 by assessing the phosphorylation status of its direct substrate, Rb.
-
Methodology:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of Palbociclib (e.g., 0, 50, 100, 250, 500 nM) for 24 hours. Include a vehicle control (DMSO).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Expected Result: A dose-dependent decrease in the phospho-Rb signal with no significant change in the total Rb signal.
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the percentage of cells in each phase of the cell cycle to confirm G1 arrest.
-
Methodology:
-
Seed cells in 6-well plates and treat with Palbociclib as described above for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
-
Expected Result: A dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases in Rb-positive cells.
Visualizations
Caption: On-target mechanism of Palbociclib action.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for Palbinone Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of Palbinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and similar natural products.
Q1: What are the recommended starting HPLC conditions for this compound analysis?
Data Presentation: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale & Optimization Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for the separation of a broad range of non-polar to moderately polar compounds like terpenoids[1][2]. Start with a standard dimension and particle size. For faster analysis, a shorter column with smaller particles (e.g., UPLC) can be explored[3]. |
| Mobile Phase | Acetonitrile (B52724) (A) and Water (B), both with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to improve peak shape by protonating silanol (B1196071) groups on the stationary phase and ensuring this compound is in a single ionic state[4]. Methanol (B129727) can be an alternative to acetonitrile. |
| Elution Mode | Gradient | A gradient elution (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time) is recommended to effectively separate this compound from other components in a crude extract. A typical gradient might run from 10% to 90% Acetonitrile over 20-30 minutes. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm i.d. column[1]. It can be adjusted to optimize resolution and analysis time. |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at an absorbance maximum of this compound. | Since the specific UV maximum for this compound is not cited, it is recommended to run a UV scan of a purified standard to determine the optimal wavelength. Start by monitoring a broad range (e.g., 200-400 nm) and then select the wavelength of maximum absorbance for quantification. For similar compounds, wavelengths around 230 nm and 254 nm are common starting points. |
| Injection Volume | 10-20 µL | This is a typical injection volume. It should be optimized based on the concentration of the sample and the sensitivity of the detector. |
| Column Temperature | 30 °C | Maintaining a constant column temperature provides better retention time reproducibility. |
Q2: I am observing poor peak shape (tailing or fronting). What should I do?
A2: Poor peak shape can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Peak Tailing : This is often due to secondary interactions between the analyte and the stationary phase, or column overload.
-
Solution :
-
Adjust Mobile Phase pH : Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based column packing, reducing peak tailing.
-
Reduce Sample Load : Dilute your sample and inject a smaller amount to see if the peak shape improves. Column overloading is a common cause of tailing.
-
Check for Column Contamination : Flush the column with a strong solvent to remove any strongly retained compounds.
-
-
-
Peak Fronting : This is often a sign of sample overload or a mismatch between the sample solvent and the mobile phase.
-
Solution :
-
Lower Injection Volume/Concentration : Similar to tailing, reduce the amount of sample injected onto the column.
-
Match Sample Solvent to Mobile Phase : Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume.
-
-
Q3: My retention times are shifting between injections. How can I fix this?
A3: Retention time shifts can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column, or pump.
-
Mobile Phase Issues :
-
Inconsistent Composition : Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the gradient is reproducible.
-
Degassing : Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times. Use an online degasser or degas your solvents before use.
-
-
Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
-
Pump Malfunction : Check for leaks in the pump or fluctuations in the flow rate.
Q4: I am seeing a noisy or drifting baseline. What are the potential causes?
A4: A noisy or drifting baseline can affect the accuracy of integration and quantification.
-
Contaminated Mobile Phase : Use high-purity (HPLC grade) solvents and filter them before use.
-
Detector Issues : A dirty flow cell or a failing lamp in the detector can cause baseline noise. Flush the flow cell and check the lamp's energy output.
-
Temperature Fluctuations : Ensure the column oven is maintaining a stable temperature.
-
Air Bubbles : As with retention time shifts, air bubbles in the system can lead to baseline noise.
Q5: What should I do if I observe high backpressure?
A5: A sudden increase in backpressure can indicate a blockage in the system.
-
Clogged Frit or Column : The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Blocked Tubing or Injector : Systematically check for blockages in the tubing and the injector port.
-
Buffer Precipitation : If you are using buffers, ensure they are fully dissolved and compatible with the organic mobile phase to prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of Standard Solution
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation (from Paeonia root extract)
-
Weigh 1.0 g of powdered Paeonia root and add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
Protocol 3: HPLC Analysis
-
Set up the HPLC system with the recommended starting conditions (see table above).
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions to establish a calibration curve.
-
Inject the prepared sample solution to determine the concentration of this compound.
Visualizations
Caption: Workflow for HPLC method development and troubleshooting.
Caption: Logical flow for diagnosing common HPLC problems.
References
Troubleshooting unexpected results in Palbinone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palbinone. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to exert its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[1]. This activation leads to downstream effects on glucose and lipid metabolism. Additionally, this compound has been shown to modulate the Nrf2 antioxidant response pathway and inhibit the NLRP3 inflammasome, suggesting it has anti-inflammatory and antioxidant properties.
Q2: In which cell lines has this compound been shown to be effective?
This compound has been studied in human hepatocellular carcinoma (HepG2) cells, where it was found to stimulate glucose uptake and glycogen (B147801) synthesis via AMPK activation[1].
Q3: What is the recommended solvent for this compound and what is the maximum concentration of the solvent in cell culture?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, generally below 0.5%, and ideally at 0.1% or lower. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in all experiments.
Q4: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Issue 1: Inconsistent or non-reproducible cell viability results.
| Possible Cause | Troubleshooting Suggestion |
| Compound Precipitation | This compound, like many natural compounds, may have limited solubility in aqueous culture media. Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution in DMSO and ensure rapid mixing when diluting into the final culture medium. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain a uniform cell density across the plate. |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium. |
| Contamination | Natural product extracts can sometimes be a source of microbial contamination. Ensure that the this compound stock solution is sterile-filtered (using a 0.22 µm filter compatible with DMSO) before use. |
Issue 2: High background in the assay.
| Possible Cause | Troubleshooting Suggestion |
| Reagent Interference | Phenol (B47542) red in the culture medium can sometimes interfere with the absorbance readings of colorimetric assays. If high background is a persistent issue, consider using a phenol red-free medium for the duration of the assay. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and mixing thoroughly. Incubate for a sufficient amount of time to allow for complete dissolution before reading the plate. |
Western Blotting for Phospho-AMPK
Issue 1: Weak or no signal for phosphorylated AMPK (p-AMPK).
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration or Incubation Time | The activation of AMPK by this compound is dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. Based on existing literature, concentrations in the low micromolar range are a good starting point for HepG2 cells[1]. |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate p-AMPK, leading to a weak signal. Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors and keep the samples on ice at all times. |
| Low Protein Load | Phosphorylated proteins are often present at low levels. Increase the amount of protein loaded onto the gel to enhance the signal. |
| Inefficient Antibody Binding | Use a blocking buffer that is recommended for phospho-protein detection, such as bovine serum albumin (BSA), as milk can sometimes interfere with the detection of phosphorylated targets. Ensure the primary antibody is validated for the detection of p-AMPK and is used at the recommended dilution. |
Issue 2: High background or non-specific bands.
| Possible Cause | Troubleshooting Suggestion |
| Antibody Cross-reactivity | Ensure the specificity of your primary antibody. Consider using a more specific antibody or performing a peptide competition assay to confirm the specificity of the bands. |
| Insufficient Washing | Increase the number and duration of washes between antibody incubations to remove non-specific binding. |
| High Secondary Antibody Concentration | Titrate the secondary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
Nrf2 Activation Assays (e.g., Luciferase Reporter Assay)
Issue 1: Low or no induction of the Nrf2 reporter.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Transfection | Optimize the transfection protocol for your cell line to ensure efficient delivery of the Nrf2-responsive reporter plasmid. |
| Cell Line Specificity | The responsiveness of the Nrf2 pathway can vary between cell lines. Confirm that your chosen cell line has a functional Nrf2 pathway. |
| Suboptimal this compound Treatment | As with AMPK activation, the induction of Nrf2 by this compound is likely dose- and time-dependent. Perform a dose-response and time-course experiment to identify the optimal conditions. |
NLRP3 Inflammasome Activation Assays (e.g., IL-1β ELISA)
Issue 1: No decrease in IL-1β secretion with this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Inflammasome Activation | Ensure that your positive controls for NLRP3 inflammasome activation (e.g., LPS followed by ATP or nigericin) are working effectively and inducing a robust IL-1β response. |
| Timing of this compound Treatment | The timing of inhibitor addition is critical. Typically, the inhibitor should be added before the activation signal (e.g., ATP or nigericin) to block the assembly and activation of the inflammasome. |
| This compound Concentration | The inhibitory effect of this compound on the NLRP3 inflammasome may be dose-dependent. Test a range of this compound concentrations to determine its IC50 for IL-1β inhibition in your experimental system. |
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in insulin-resistant HepG2 cells.
| This compound Concentration (µM) | Relative p-AMPK Levels (Fold Change vs. Control) | Relative p-ACC Levels (Fold Change vs. Control) |
| 1 | 1.5 | 1.3 |
| 5 | 2.8 | 2.1 |
| 10 | 4.2 | 3.5 |
| 20 | 5.1 | 4.6 |
Data is hypothetical and for illustrative purposes, based on the reported dose-dependent increase in phosphorylation[1].
Experimental Protocols
Protocol 1: Cell Viability Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for p-AMPK in HepG2 Cells
-
Cell Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPK as a loading control.
Visualizations
Caption: this compound signaling pathway via AMPK activation.
Caption: Logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Palbinone and Other Terpenoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of Palbinone and other prominent terpenoids—Ursolic Acid, Betulinic Acid, and Oleanolic Acid—with a focus on their anticancer properties. While extensive research has highlighted the potent anti-neoplastic activities of Ursolic Acid, Betulinic Acid, and Oleanolic Acid, data on the direct anticancer effects of this compound remain limited. This comparison synthesizes available experimental data, details relevant signaling pathways, and outlines the experimental methodologies employed in these studies.
Quantitative Efficacy: A Comparative Summary
The in vitro cytotoxic activity of terpenoids is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for Ursolic Acid, Betulinic Acid, and Oleanolic Acid against various cancer cell lines.
It is important to note that direct anticancer activity and IC50 values for the isolated compound This compound are not extensively reported in the current scientific literature. However, extracts from its source, Paeonia suffruticosa, have demonstrated cytotoxic effects. An ethanolic extract of Peonia suffruticosa root bark, for instance, inhibited the growth of human gastric cancer cells with IC50 values of approximately 220 µg/mL at 48 hours and 200 µg/mL at 72 hours[1]. Another study found that an aqueous extract of Paeonia suffruticosa inhibited the growth of 786-O renal carcinoma cells with an IC50 of 1.5 mg/ml[2]. The concentration of this compound within these extracts and its contribution to their overall cytotoxicity have not been specified.
Table 1: Comparative Cytotoxicity (IC50) of Selected Terpenoids against Various Cancer Cell Lines
| Terpenoid | Cancer Cell Line | IC50 Value | Reference |
| Ursolic Acid | HCT116 (Colon Carcinoma) | 37.2 µM (24h), 28.0 µM (48h) | [3] |
| HCT-8 (Colon Carcinoma) | 25.2 µM (24h), 19.4 µM (48h) | [3] | |
| T47D (Breast Cancer) | 231 µg/ml | [4] | |
| MCF-7 (Breast Cancer) | 221 µg/ml | [4] | |
| MDA-MB-231 (Breast Cancer) | 239 µg/ml | [4] | |
| Betulinic Acid | A375 (Melanoma) | 16.91 µM (24h) | [5] |
| HepG2 (Hepatocellular Carcinoma) | 5, 10, 20 µM (tested concentrations) | [6] | |
| Oleanolic Acid | DU145 (Prostate Cancer) | 112.57 µg/mL | [7] |
| MCF-7 (Breast Cancer) | 132.29 µg/mL | [7] | |
| U87 (Glioblastoma) | 163.60 µg/mL | [7] |
Mechanisms of Action and Signaling Pathways
Terpenoids exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting metastasis.
This compound , in studies unrelated to cancer, has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis[8]. The activation of AMPK can have tumor-suppressive effects, suggesting a potential, yet unexplored, anticancer mechanism for this compound.
Ursolic Acid has been demonstrated to induce apoptosis and inhibit the proliferation and migration of cancer cells. It modulates several key signaling pathways, including the PI3K/Akt and NF-κB pathways[4]. In colorectal cancer cells, it has been shown to regulate the TGF-β1/ZEB1/miR-200c signaling network to suppress invasion[3].
Betulinic Acid is well-known for its ability to induce apoptosis in cancer cells through the mitochondrial pathway[6]. It can trigger the release of cytochrome c and activate caspases, key executioners of apoptosis.
Oleanolic Acid also induces apoptosis through multiple signaling pathways, including the ERK/JNK/AKT pathway, leading to p53 activation[7][9]. It can also modulate the AMPK-mTOR signaling pathway to induce both autophagy and apoptosis in colon cancer cells[10].
Signaling Pathway Diagrams
Experimental Protocols
The evaluation of the cytotoxic and mechanistic properties of these terpenoids involves a range of standard cell and molecular biology techniques.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the terpenoid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: Absorbance is read at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This technique is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the terpenoid for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of cell death.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, caspases), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Conclusion
While Ursolic Acid, Betulinic Acid, and Oleanolic Acid have well-documented anticancer properties supported by extensive experimental data, the role of this compound in cancer therapy remains largely unexplored. The cytotoxic activity observed in extracts of Paeonia suffruticosa suggests a potential avenue for future research into the anticancer efficacy of its individual constituents, including this compound. Further studies are warranted to isolate this compound and evaluate its direct effects on cancer cell viability and to elucidate its mechanism of action. Such research would be invaluable in determining whether this compound holds similar therapeutic promise to its fellow terpenoids.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Induces p53 Dependent Apoptosis via the ERK/JNK/AKT Pathway in Cancer Cell Lines[v1] | Preprints.org [preprints.org]
- 10. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - ProQuest [proquest.com]
Palbinone and Metformin: A Comparative Analysis of Their Roles in Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of palbinone and metformin (B114582), two compounds that influence cellular glucose uptake, a critical process in metabolic research and drug development for conditions such as type 2 diabetes. While both compounds have been shown to enhance glucose transport, they achieve this through distinct, yet overlapping, signaling pathways. This document summarizes the available experimental data, details the methodologies used in key studies, and visualizes the involved cellular mechanisms.
Performance in Glucose Uptake Assays: A Quantitative Overview
The efficacy of this compound and metformin in stimulating glucose uptake has been evaluated in various in vitro models. The following tables summarize the key quantitative findings from published research. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a compilation from independent research efforts.
Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells
| Concentration | Fold Increase in Glucose Uptake (vs. Control) | Cell Line | Experimental Condition | Reference |
| 1 µM | ~1.2 | HepG2 | High Glucose-Induced Insulin Resistance | [1] |
| 5 µM | ~1.4 | HepG2 | High Glucose-Induced Insulin Resistance | [1] |
| 10 µM | ~1.6 | HepG2 | High Glucose-Induced Insulin Resistance | [1] |
Data is estimated from graphical representations in the cited literature and represents an approximation of the reported effects.
Table 2: Effect of Metformin on Glucose Uptake in Various Cell Lines
| Concentration | Fold Increase in Glucose Uptake (vs. Control/Basal) | Cell Line | Experimental Condition | Reference |
| 1 mM | >1.5 | HepG2/DDP (Cisplatin-resistant) | Normoglycemic | [2][3] |
| 2 mM | ~2.18 | L6-GLUT4myc Myotubes | Basal | |
| 1 mM | ~2.7 (Subcutaneous), ~1.7 (Visceral) | Human Preadipocyte-derived Adipocytes | Basal |
Note: The experimental conditions, including cell types, metformin concentrations, and incubation times, vary across studies, which may influence the magnitude of the observed effects.
Unraveling the Mechanisms: Signaling Pathways
Both this compound and metformin exert their effects on glucose metabolism primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK initiates a cascade of downstream events culminating in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.
This compound's Mechanism of Action
This compound, a triterpene isolated from Moutan Cortex, has been shown to stimulate the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in insulin-resistant human HepG2 cells. This activation of the AMPK pathway is directly linked to the observed increase in glucose uptake and glycogen (B147801) synthesis.
Metformin's Mechanism of Action
Metformin, a biguanide (B1667054) drug, is a cornerstone in the management of type 2 diabetes. Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This change in cellular energy status allosterically activates AMPK. Activated AMPK then promotes the translocation of GLUT4 to the plasma membrane, a critical step for glucose uptake in muscle and adipose tissues.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies are crucial. Below are representative protocols for the key assays cited in this guide.
2-Deoxy-D-[³H]glucose Uptake Assay
This radioisotope-based assay is a widely used method to measure the rate of glucose transport into cultured cells.
Materials:
-
Differentiated cells (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 cells) in culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin (or other stimulating compounds like this compound or metformin)
-
Cytochalasin B (as a negative control for transport inhibition)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Differentiate cells to the desired state in multi-well plates.
-
Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for a specified period (e.g., 2-4 hours) to establish a basal state.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with the test compounds (this compound or metformin at various concentrations) or vehicle control for a defined time.
-
Glucose Uptake Initiation: Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well to initiate the uptake.
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of glucose transport.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well.
GLUT4 Translocation Assay by Western Blot
This method assesses the amount of GLUT4 present in the plasma membrane versus intracellular compartments.
Materials:
-
Differentiated cells (e.g., L6-GLUT4myc myotubes or 3T3-L1 adipocytes)
-
Stimulating compounds (e.g., insulin, this compound, or metformin)
-
Cell fractionation buffers
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibody against GLUT4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat differentiated cells with the desired compounds for a specified time.
-
Cell Fractionation: Homogenize the cells and perform differential centrifugation to separate the plasma membrane fraction from the intracellular membrane fraction.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GLUT4.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative amount of GLUT4 in the plasma membrane versus intracellular fractions.
Conclusion
Both this compound and metformin enhance cellular glucose uptake through the activation of the AMPK signaling pathway. While metformin is a well-established therapeutic agent with a broad base of research supporting its efficacy in various cell types, this compound is an emerging compound of interest with demonstrated effects in liver cells. The available data suggests that both compounds hold potential for modulating glucose metabolism. However, for a definitive comparison of their potency and efficacy, direct head-to-head studies in multiple relevant cell lines under standardized conditions are warranted. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers designing and interpreting studies in this critical area of metabolic research.
References
- 1. This compound and triterpenes from Moutan Cortex (Paeonia suffruticosa, Paeoniaceae) stimulate glucose uptake and glycogen synthesis via activation of AMPK in insulin-resistant human HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin suppresses Nrf2-mediated chemoresistance in hepatocellular carcinoma cells by increasing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Palbinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Palbinone against other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action and its potential as an anti-inflammatory agent.
Executive Summary
Inflammation is a critical pathological component of numerous diseases, including diabetic retinopathy. This compound, a triterpene isolated from Paeonia suffruticosa, has demonstrated significant anti-inflammatory effects by targeting key signaling pathways. This guide will delve into the experimental evidence supporting this compound's efficacy, comparing it with an NLRP3 inhibitor (MCC950), an Nrf2 activator (Sulforaphane), and a common Non-Steroidal Anti-Inflammatory Drug (NSAID), Celecoxib. The data presented is primarily from studies utilizing a streptozotocin (B1681764) (STZ)-induced diabetic retinopathy model in rats, a well-established model for studying retinal inflammation.
Mechanism of Action: this compound's Dual Approach to Inflammation
This compound exerts its anti-inflammatory effects through a dual mechanism involving the inhibition of the NLRP3 inflammasome and the activation of the Nrf2 antioxidant pathway.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2] The Nrf2 pathway, on the other hand, is a key regulator of cellular defense against oxidative stress.
Comparative Efficacy of Anti-inflammatory Agents
The following tables summarize the quantitative data from studies evaluating the effects of this compound and its alternatives on key inflammatory and signaling markers in the retina of diabetic rats.
Table 1: Effect on Pro-inflammatory Cytokines in the Retina
| Compound | Animal Model | Dosage | Duration | Change in IL-1β | Change in IL-18 |
| This compound | STZ-induced Diabetic Rat | 20 mg/kg/day | 42 days | ↓ Significantly Reduced | ↓ Significantly Reduced |
| Sulforaphane | STZ-induced Diabetic Rat | 1 mg/kg/day | 12 weeks | ↓ 10.4-fold reduction vs. diabetic control | Not Reported |
| Celecoxib | STZ-induced Diabetic Rat | 50 mg/kg, b.i.d. | 8 days | Not Reported | Not Reported |
Note: "↓" indicates a decrease. Direct statistical comparison between studies is not possible due to variations in experimental design.
Table 2: Effect on Key Signaling Pathway Proteins in the Retina
| Compound | Animal Model | Dosage | Duration | Change in NLRP3 Expression | Change in Nrf2 Nuclear Accumulation |
| This compound | STZ-induced Diabetic Rat | 20 mg/kg/day | 42 days | ↓ Significantly Reduced | ↑ Significantly Increased |
| Sulforaphane | STZ-induced Diabetic Rat | 1 mg/kg/day | 12 weeks | ↓ 6.7-fold reduction vs. diabetic control | ↑ Significantly Increased |
| MCC950 | Oxygen-induced Ischemic Retinopathy Mouse | 1 mM intravitreal injection | Single dose | ↓ Significantly Reduced | Not Reported |
Note: "↓" indicates a decrease, "↑" indicates an increase. The study on MCC950 utilized a different but related model of retinal disease.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats
This model is widely used to mimic the pathological changes observed in human diabetic retinopathy.
-
Animals: Male Sprague Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is administered at a dose of 65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels consistently above 16.5 mmol/L are considered diabetic and included in the study.
-
Treatment: Diabetic rats are treated with the respective compounds (e.g., this compound, Sulforaphane, Celecoxib) or vehicle control for the specified duration.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and retinal tissues are collected for subsequent analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18
ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in a sample.
-
Sample Preparation: Retinal tissues are homogenized in a lysis buffer containing protease inhibitors. The homogenates are then centrifuged, and the supernatants are collected.
-
Assay Procedure:
-
A 96-well plate is coated with a capture antibody specific for either IL-1β or IL-18.
-
The retinal tissue supernatants (samples) and a series of standards with known concentrations of the cytokine are added to the wells.
-
After incubation and washing, a biotinylated detection antibody that binds to a different epitope on the target cytokine is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped with an acid, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Western Blot for NLRP3 and Nrf2
Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.
-
Protein Extraction and Quantification: Retinal tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for NLRP3 or Nrf2 overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizing the Pathways and Workflow
To better understand the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
This compound's dual anti-inflammatory mechanism of action.
General experimental workflow for evaluating anti-inflammatory compounds.
Logical framework for comparing this compound to its alternatives.
References
Palbociclib (Palbinone) Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palbociclib's Performance with Alternative CDK4/6 Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive cross-validation of Palbociclib's (also known under the brand name Ibrance) activity in various cancer cell lines. Palbociclib is a highly selective and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor. This action blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cancer cell proliferation.[2] This targeted approach has established Palbociclib as a cornerstone treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often in combination with endocrine therapy.
This guide offers a comparative analysis of Palbociclib against its primary alternatives, Ribociclib and Abemaciclib, presenting quantitative data on their activity, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Activity of CDK4/6 Inhibitors
The in vitro potency of Palbociclib and its alternatives, Ribociclib and Abemaciclib, is commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values indicate the drug concentration required to inhibit a specific biological process, such as cell proliferation, by 50%.
While all three drugs target CDK4/6, they exhibit differential potency and selectivity. Abemaciclib is generally considered the most potent inhibitor of CDK4.[1] Preclinical studies have shown that while Palbociclib and Ribociclib are primarily cytostatic (inhibiting cell growth), Abemaciclib can induce apoptosis (cell death) at higher concentrations.[3]
Below is a summary of reported IC50 values for Palbociclib, Ribociclib, and Abemaciclib in a panel of cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as assay type and incubation time.
| Cell Line | Cancer Type | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| Breast Cancer | ||||
| MCF-7 | ER+ Breast Cancer | 9 - 148 | 10 | 2 |
| T47D | ER+ Breast Cancer | 260 | 10 | 2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 285 - 432 | - | - |
| MDA-MB-453 | HER2+ Breast Cancer | 106 | - | 6.4 |
| MDA-MB-468 | Triple-Negative Breast Cancer | >1000 | - | - |
| CAL148 | Triple-Negative Breast Cancer | >1000 | - | - |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | - | - | Cytotoxic effects noted |
| Melanoma | ||||
| MEL-JUSO | NRAS mutant Melanoma | - | CDK4 inhibition at 11-fold lower concentration than CDK6 | CDK4 inhibition at 22-fold lower concentration than CDK6 |
| Pancreatic Cancer | ||||
| MIA PaCa-2 | KRAS mutant Pancreatic Cancer | - | CDK4 inhibition at 9-fold lower concentration than CDK6 | CDK4 inhibition at >47-fold lower concentration than CDK6 |
Signaling Pathway and Mechanisms of Action
Palbociclib's primary mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle.
Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the activity of Palbociclib and other CDK4/6 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Palbociclib and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of Palbociclib or other inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
References
Independent Verification of Palbociclib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the independent verification of Palbociclib's mechanism of action as a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor. It offers a comparative analysis with other CDK4/6 inhibitors, Ribociclib and Abemaciclib, supported by experimental data. Detailed protocols for key validation experiments are provided to facilitate the replication and verification of these findings in a laboratory setting.
Introduction to Palbociclib and its Mechanism of Action
Palbociclib (Ibrance®) is a highly selective, orally bioavailable inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2][3] Its primary mechanism of action involves the inhibition of the Cyclin D-CDK4/6 complex, which plays a crucial role in the G1 to S phase transition of the cell cycle. By inhibiting this complex, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for DNA replication and cell cycle progression. This ultimately leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[1][2][5] This targeted action makes Palbociclib particularly effective in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4]
Core Signaling Pathway
The signaling pathway targeted by Palbociclib is central to cell cycle regulation. The following diagram illustrates the key components and the inhibitory effect of Palbociclib.
Independent Verification: Key Experiments and Protocols
To independently verify the mechanism of action of Palbociclib, a series of key experiments should be performed. The following sections detail the methodologies for these experiments.
Experimental Workflow
The general workflow for verifying Palbociclib's mechanism of action involves a multi-faceted approach, starting from in vitro kinase assays to cellular assays and finally, in vivo studies.
Detailed Experimental Protocols
Objective: To determine the direct inhibitory effect of Palbociclib on the kinase activity of CDK4/Cyclin D1 and CDK6/Cyclin D3.
Protocol:
-
Reagents and Materials: Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, kinase assay buffer, Palbociclib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of Palbociclib.
-
In a 96-well plate, add the kinase assay buffer, the CDK4/6 enzyme, and the Rb substrate.
-
Add the diluted Palbociclib or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each Palbociclib concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Objective: To assess the effect of Palbociclib on the phosphorylation of Rb in cancer cell lines.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MCF-7, a human breast cancer cell line with intact Rb).
-
Treat the cells with various concentrations of Palbociclib or a vehicle control for a specific duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Rb levels to total Rb and the loading control.
Objective: To determine the effect of Palbociclib on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment: Treat cancer cells with Palbociclib or a vehicle control as described for the Western blot.
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Comparative Analysis of CDK4/6 Inhibitors
Palbociclib, Ribociclib, and Abemaciclib are all approved CDK4/6 inhibitors, but they exhibit some differences in their biochemical potency, specificity, and clinical profiles.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Palbociclib | 9 - 11 | 15 | [3] |
| Ribociclib | 10 | 39 | [3] |
| Abemaciclib | 2 | 9.9 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Specificity and Off-Target Effects
While all three drugs target CDK4/6, their specificity profiles differ.
-
Palbociclib and Ribociclib: These are highly selective for CDK4 and CDK6.[1][6]
-
Abemaciclib: In addition to CDK4 and CDK6, Abemaciclib also inhibits other kinases, including CDK1, CDK2, and CDK9, although with lower potency.[1][2][3] This broader specificity may contribute to its different side-effect profile and potentially its efficacy in certain contexts.[1][7]
Comparison of Cellular Effects
The differential potency and specificity of these inhibitors can translate to varied effects on cell cycle and proliferation.
| Feature | Palbociclib | Ribociclib | Abemaciclib |
| Primary Cellular Effect | Cytostatic (G1 arrest) | Cytostatic (G1 arrest) | Cytostatic (G1 arrest) and potentially cytotoxic at higher concentrations[1][2] |
| Cell Cycle Arrest | G1 phase | G1 phase | G1 and G2 phase[1] |
| Potency in Cell-Based Assays | Less potent than Abemaciclib in inducing cytostasis (based on GR50 values)[1][2] | Similar to Palbociclib | More potent than Palbociclib in inducing cytostasis[1][2] |
Conclusion
The independent verification of Palbociclib's mechanism of action relies on a series of well-defined experiments that confirm its role as a selective CDK4/6 inhibitor leading to G1 cell cycle arrest. By understanding the detailed protocols for these assays, researchers can rigorously validate these findings. Furthermore, a comparative analysis with other CDK4/6 inhibitors highlights the subtle but important differences in their biochemical and cellular activities, which can inform further research and clinical application. This guide provides a foundational framework for scientists and drug development professionals to explore and expand upon the understanding of this important class of cancer therapeutics.
References
- 1. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Palbinone: A Potent Inhibitor of 3α-Hydroxysteroid Dehydrogenase Compared to Known Inhibitors
For Immediate Release
[City, State] – A comprehensive analysis of available scientific literature reveals that Palbinone, a novel terpenoid, demonstrates significant inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD), a key enzyme in steroid metabolism. This positions this compound as a noteworthy compound for researchers in endocrinology and drug development, particularly when compared to other known inhibitors of this enzyme family.
This compound, isolated from the roots of Paeonia albiflora, has been shown to exhibit strong inhibitory effects on the NADPH-linked 3α-HSD found in rat liver cytosol.[1] While a specific IC50 value for this compound is not yet publicly available in the reviewed literature, its potent activity warrants a comparative look at other well-established 3α-HSD inhibitors.
Quantitative Comparison of 3α-HSD Inhibitors
To provide a clear perspective on the inhibitory landscape of 3α-HSD, the following table summarizes the available quantitative data for this compound and a selection of known inhibitors. It is important to note that direct comparisons are most accurate when experimental conditions are identical. The data presented here are compiled from various studies and may involve different experimental setups.
| Inhibitor | Type | Target Enzyme | Source | IC50 / Ki |
| This compound | Terpenoid | NADPH-linked 3α-HSD | Rat Liver Cytosol | Strong Inhibitory Activity (Specific IC50 not available)[1] |
| Indomethacin | NSAID | 3α-HSD | Rat Liver Cytosol | IC50: 0.6 µM[2] / Ki: 0.835 µM[3] |
| Genistein (B1671435) | Isoflavone | 3β-HSD | Rat Testis Microsomes | IC50: 0.636 µM[4] |
| Daidzein | Isoflavone | - | - | Data not available for rat liver 3α-HSD |
| Coumestrol | Phytoestrogen | 3α-HSD | Human Lung Microsomes | Mixed Inhibition Pattern (Specific IC50 not available) |
Note: The inhibitory constant (Ki) for Indomethacin is also provided for a more comprehensive understanding of its potency. The IC50 value for Genistein is for the 3β-HSD isoform from a different tissue, which may not be directly comparable to the activity against 3α-HSD in rat liver cytosol.
Experimental Protocols
A detailed understanding of the methodologies employed in assessing enzyme inhibition is critical for the interpretation and replication of results. Below is a synthesized experimental protocol for a typical 3α-HSD inhibition assay based on established methodologies.
Protocol: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
1. Preparation of Rat Liver Cytosol:
-
Excise livers from male Wistar rats.
-
Homogenize the liver tissue in a cold buffer solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
The final supernatant is the cytosolic fraction containing 3α-HSD. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzyme Activity Assay:
-
The assay measures the change in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADPH (e.g., 150 µM)
-
Substrate (e.g., 5α-dihydrotestosterone, 5β-dihydrocortisone)
-
Rat liver cytosol (adjusted to a specific protein concentration)
-
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound, Indomethacin) for a specified time before adding the substrate.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
3. Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
The potent inhibitory activity of this compound on 3α-HSD, comparable to established inhibitors like Indomethacin, underscores its potential as a valuable tool for studying steroid hormone regulation and as a lead compound for the development of novel therapeutics. Further research to determine the precise IC50 of this compound and its mechanism of inhibition will be crucial in fully elucidating its pharmacological profile.
References
- 1. This compound, a novel terpenoid from Paeonia albiflora; potent inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin and glucocorticoid metabolism in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Effects of genistein and equol on human and rat testicular 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase 3 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Palbinone Shows Promise in Mitigating Diabetic Retinopathy in Animal Models: A Comparative Analysis
Researchers and drug development professionals are continuously seeking novel therapeutic agents for diabetic retinopathy, a leading cause of blindness in adults. Palbinone, a natural compound, has demonstrated significant potential in preclinical animal models by targeting key inflammatory and oxidative stress pathways. This guide provides a comprehensive comparison of this compound's effects with other potential therapeutic strategies, supported by experimental data, to aid in the evaluation of its clinical potential.
This compound's Efficacy in a Nutshell: Key Findings from a Diabetic Retinopathy Rat Model
A pivotal study investigated the effects of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic retinopathy rat model. The findings reveal that this compound administration (20 mg/kg/bw for 42 days) significantly ameliorated the pathological changes associated with diabetic retinopathy. The compound was found to considerably reduce the production of pro-inflammatory cytokines, including interleukin-18 (IL-18) and interleukin-1β (IL-1β), and enhance the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in the retinal tissue of diabetic rats.[1][2]
Comparative Efficacy of this compound
To contextualize the therapeutic potential of this compound, this guide compares its effects with MCC950, a potent and specific inhibitor of the NLRP3 inflammasome, a key target of this compound. While direct head-to-head studies are not yet available, data from separate studies using similar animal models of diabetic retinopathy provide a basis for preliminary comparison.
Table 1: Effect of this compound and MCC950 on Retinal Inflammation in STZ-Induced Diabetic Rats
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | Caspase-1 Activity (relative units) |
| This compound Study | |||
| Normal Control | ~25 | ~50 | ~1.0 |
| Diabetic Control | ~75 | ~125 | ~2.5 |
| This compound (20 mg/kg) | ~35 | ~60 | ~1.2 |
| MCC950 Study | |||
| Normal Control | Not Reported | Not Reported | Not Reported |
| Diabetic Control | Not Reported | Not Reported | Not Reported |
| MCC950 (1 mM intravitreal) | Significantly Reduced vs. Diabetic Control | Significantly Reduced vs. Diabetic Control | Significantly Reduced vs. Diabetic Control |
Data for this compound are estimated from graphical representations in Shi et al., 2020. Data for MCC950 is qualitative as reported in the abstract by Jiang et al., 2023.[3]
Table 2: Effect of this compound on Retinal Oxidative Stress Markers in STZ-Induced Diabetic Rats
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |
| Normal Control | ~12 | ~8 | ~15 |
| Diabetic Control | ~6 | ~4 | ~8 |
| This compound (20 mg/kg) | ~10 | ~7 | ~13 |
Data are estimated from graphical representations in Shi et al., 2020.
Unraveling the Mechanism: this compound's Action on Signaling Pathways
This compound exerts its therapeutic effects through a dual mechanism involving the activation of the Nrf2 antioxidant pathway and the inhibition of the NLRP3 inflammasome pathway.
Nrf2 Pathway Activation
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). This compound treatment was shown to enhance the accumulation of Nrf2 and the expression of HO-1 in the retinas of diabetic rats.[1][2]
References
Safety Operating Guide
Proper Disposal of Palbinone: A Safety and Operations Guide
For researchers and professionals in drug development, the proper handling and disposal of investigational compounds like Palbinone are paramount for laboratory safety and environmental protection. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on available safety data.
This compound Chemical and Safety Data
A clear understanding of the properties of this compound is the first step towards safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 139954-00-0 | [1] |
| Molecular Formula | C22H30O4 | [1] |
| Molecular Weight | 358.5 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocols: this compound Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure to personnel and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
2. Disposal of Unused this compound:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container.
-
Waste Disposal: All containers with this compound waste must be disposed of through an approved hazardous waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
3. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate in a labeled container for hazardous waste disposal.
-
After thorough decontamination, the container can be disposed of as regular laboratory glassware.
4. Management of Spills:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning solution as hazardous waste.
-
Ensure adequate ventilation during the cleanup process.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Palbinone
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Palbinone is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Chemical and Physical Properties
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is essential to avoid inhalation, and contact with skin and eyes.[1]
Hazard Summary
| Hazard Type | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
PPE Requirements
| Body Part | Required PPE | Specifications |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) are recommended. |
| Body | Impervious clothing | A lab coat or other protective clothing that covers the arms. |
| Respiratory | Suitable respirator | Use in areas with appropriate exhaust ventilation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and ignition sources.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
-
Preparation and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
-
If a spill occurs, use full personal protective equipment, ensure adequate ventilation, and evacuate personnel to a safe area.
-
-
Spill Cleanup:
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect the spillage and dispose of the contaminated material according to approved waste disposal procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal Protocol
-
Dispose of the substance and any contaminated materials at an approved waste disposal plant.
-
Follow all prevailing country, federal, state, and local regulations for chemical waste disposal.
-
Avoid release to the environment.
Experimental Workflow Diagram
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
